6-Fluoro-2-phenylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H10FN |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H10FN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H |
InChI Key |
HUPXUOFLBBBWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-2-phenylquinoline, a fluorinated analog of the 2-phenylquinoline scaffold. The document details a plausible synthetic route based on established methodologies, outlines expected physicochemical and spectroscopic properties, and discusses the potential applications of this class of compounds.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom into the quinoline ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, often leading to enhanced biological activity. This compound, as a member of this family, holds considerable interest for research and development in medicinal chemistry. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a modified Doebner-von Miller reaction. This classical method for quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of the target molecule, 4-fluoroaniline and cinnamaldehyde are the logical starting materials.
Experimental Protocol: Adapted Doebner-von Miller Synthesis
This protocol is adapted from established procedures for the synthesis of similar 6-substituted-2-phenylquinoline derivatives.
Materials:
-
4-Fluoroaniline
-
Cinnamaldehyde
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in ethanol.
-
To this solution, add concentrated hydrochloric acid (catalytic amount) and cinnamaldehyde (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Expected Yield: Based on the synthesis of structurally similar compounds, a yield in the range of 60-75% can be anticipated.
Characterization of this compound
The structural elucidation and confirmation of the synthesized this compound would be performed using a combination of spectroscopic techniques and physical property measurements. The following table summarizes the expected characterization data, predicted based on the analysis of the parent compound, 2-phenylquinoline, and other fluorinated quinoline derivatives.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Predicted Value/Observation |
| Molecular Formula | C₁₅H₁₀FN |
| Molecular Weight | 223.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available. Expected to be a defined melting point. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.20-8.10 (m, 2H), 7.90-7.80 (m, 2H), 7.75-7.65 (m, 1H), 7.55-7.40 (m, 4H). The fluorine substitution at the 6-position is expected to cause splitting of the signals for the protons on the quinoline ring, particularly H5 and H7. |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 160-155 (d, JCF), 157.0, 147.5, 139.0, 136.0, 130.0, 129.5, 129.0, 128.0, 127.5, 122.0 (d, JCF), 119.0, 110.0 (d, JCF). The carbon directly attached to the fluorine (C6) will appear as a doublet with a large coupling constant. Other carbons in proximity will also show smaller C-F couplings. |
| Mass Spectrometry (EI) | m/z (%): 223 (M⁺, 100), 222 (M-H, significant), 195 (M-HCN), 169. The molecular ion peak is expected to be the base peak. |
| FTIR (KBr) | νmax (cm⁻¹): ~3060 (Ar C-H), ~1600, ~1500, ~1450 (C=C and C=N stretching), ~1250 (C-F stretching). |
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: A schematic of the Doebner-von Miller synthesis of this compound.
Logical Relationship of Characterization Techniques
The following diagram outlines the logical flow of characterizing the final product.
Caption: Logical flow for the characterization of this compound.
Potential Applications and Biological Relevance
While specific biological data for this compound is not extensively documented, the broader class of 2-phenylquinolines has shown significant promise in various therapeutic areas. These include:
-
Anticancer Activity: Many substituted 2-phenylquinolines have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antiviral Properties: The quinoline scaffold is a well-known pharmacophore in antimicrobial and antiviral drug discovery.
-
Efflux Pump Inhibition: Certain 2-phenylquinoline derivatives have been identified as inhibitors of bacterial efflux pumps, which are responsible for antibiotic resistance.
The introduction of a fluorine atom at the 6-position could potentially enhance these activities and improve the pharmacokinetic profile of the molecule, making this compound a valuable candidate for further investigation in drug discovery programs.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The adapted Doebner-von Miller synthesis offers a practical and efficient route to this compound. The predicted characterization data serves as a useful reference for researchers undertaking its synthesis. Given the established biological importance of the 2-phenylquinoline scaffold, this compound represents a promising molecule for further exploration in the development of novel therapeutic agents.
An In-depth Technical Guide on the Physicochemical Properties of 6-Fluoro-2-phenylquinoline
This technical guide provides a comprehensive overview of the available physicochemical properties, potential synthetic methodologies, and biological activities of 6-fluoro-2-phenylquinoline and structurally related compounds. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of quinoline derivatives.
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound is limited in publicly available literature. However, by examining closely related analogs such as 2-phenylquinoline and various fluorinated quinolines, we can infer likely characteristics. The following tables summarize the available data for these related compounds, which can serve as a valuable reference for estimating the properties of this compound.
Table 1: Physicochemical Data of 2-Phenylquinoline and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP | pKa |
| 2-Phenylquinoline | C₁₅H₁₁N | 205.26 | 82-85[1] | 363[1] | 3.90[2] | 4.52 (Predicted)[3] |
| 6-Fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | 49-53[4] | Not Available | 2.7 (Computed)[5] | Not Available |
| 4-Chloro-6-fluoroquinoline | C₉H₅ClFN | 181.59 | 75-79[6] | 259.94 | Not Available | 2.90 (Predicted)[6] |
| 6-Fluoroquinoline | C₉H₆FN | 147.15 | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
Generalized Combes Synthesis of a 2-Phenylquinoline Derivative
This method involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of this compound, 4-fluoroaniline would be reacted with a phenyl-substituted β-diketone.
-
Step 1: Reaction of 4-fluoroaniline with a phenyl-substituted β-diketone. An equimolar mixture of 4-fluoroaniline and a suitable phenyl-substituted β-diketone (e.g., benzoylacetone) is prepared.
-
Step 2: Acid Catalysis. A strong acid, such as sulfuric acid or polyphosphoric acid, is added to the mixture to catalyze the cyclization reaction.
-
Step 3: Heating. The reaction mixture is heated to promote the condensation and cyclization to form the quinoline ring. The reaction temperature and time would need to be optimized.
-
Step 4: Work-up and Purification. After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted and purified, typically by recrystallization or column chromatography, to yield the final 2-phenylquinoline derivative.
A facile two-step synthesis has been described for 3-fluoro-6-methoxyquinoline which involves heating p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis.[7] This suggests that similar strategies involving substituted anilines and functionalized acids could be explored for the synthesis of this compound.
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities and can interact with various cellular signaling pathways. While specific studies on this compound are not prevalent, research on the broader class of 2-phenylquinolines and other substituted quinolines has identified them as potential therapeutic agents, particularly in oncology and infectious diseases.
2-Phenylquinoline derivatives have been investigated for their broad-spectrum anti-coronavirus activity.[8][9] Some of these compounds have shown potent activity against SARS-CoV-2 helicase (nsp13).[8][9] Additionally, certain 2-phenylquinolines have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, which is a mechanism of antimicrobial resistance.[10]
Quinoline-based molecules have been shown to target several key receptors and pathways involved in carcinogenesis, including c-Met, EGFR, and VEGFR.[11] The inhibition of these receptors can disrupt downstream signaling cascades that are crucial for tumor growth, proliferation, and angiogenesis.
The diagram below illustrates a generalized signaling pathway that can be modulated by quinoline derivatives, leading to the inhibition of cancer cell proliferation and survival.
Caption: Generalized signaling pathways inhibited by quinoline derivatives.
The following workflow outlines a typical experimental process for evaluating the biological activity of a novel compound like this compound.
Caption: A typical workflow for screening the biological activity of a new compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-phenylquinoline [stenutz.eu]
- 3. Page loading... [guidechem.com]
- 4. 6-氟-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
Navigating the Therapeutic Potential of 6-Fluoro-2-phenylquinoline: A Technical Guide to its Putative Mechanisms of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential mechanisms of action for the compound 6-Fluoro-2-phenylquinoline. It is important to note that while direct research on this specific molecule is limited, a comprehensive analysis of the broader class of 2-phenylquinoline derivatives reveals a diverse and promising range of biological activities. This document synthesizes the available scientific literature on these derivatives to infer the likely therapeutic pathways and molecular targets of this compound. The information is presented with the understanding that the fluorine substitution at the 6-position can significantly influence the potency and selectivity of the compound for these various targets.
Anti-Coronavirus Activity: Targeting Viral Replication Machinery
Recent global health challenges have spurred intensive research into antiviral agents. Notably, derivatives of 2-phenylquinoline have emerged as broad-spectrum inhibitors of coronaviruses, including SARS-CoV-2.[1][2][3][4] The primary proposed mechanism centers on the inhibition of the viral helicase, nsp13, an essential enzyme for viral RNA replication.[1][2][3][4] Additionally, some evidence suggests a potential role in the modulation of the host cell's autophagy pathway.[2]
Quantitative Data: Anti-Coronavirus Activity of 2-Phenylquinoline Derivatives
| Compound Class | Virus | Assay | Endpoint | Value (µM) | Reference |
| 2-Phenylquinolines | SARS-CoV-2 | Antiviral Activity | EC50 | 5.9 - 13.0 | [1] |
| 2-Phenylquinolines | SARS-CoV-2 | Cytotoxicity | CC50 | > 100 | [1] |
| 2-Phenylquinoline Derivative (6g) | SARS-CoV-2 | Helicase Unwinding Activity | IC50 | 0.42 | [3] |
| 2-Phenylquinoline Derivative (7k) | SARS-CoV-2 | Helicase Unwinding Activity | IC50 | 1.41 | [3] |
| 2-Phenylquinolines | HCoV-229E | Antiviral Activity | EC50 | 0.2 - 9.4 | [1][2] |
| 2-Phenylquinolines | HCoV-OC43 | Antiviral Activity | EC50 | 0.6 - 7.7 | [2] |
Experimental Protocol: SARS-CoV-2 Helicase Inhibition Assay
A frequently employed method to determine the inhibitory potential of compounds against SARS-CoV-2 nsp13 helicase is the Förster Resonance Energy Transfer (FRET)-based assay.[5][6]
Principle: This assay utilizes a double-stranded nucleic acid substrate (either DNA or RNA) where one strand is labeled with a fluorophore (e.g., Cy3) and the other with a quencher (e.g., BHQ-2). In the annealed state, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon the addition of nsp13 helicase and ATP, the enzyme unwinds the duplex, separating the fluorophore and quencher strands. This separation results in an increase in fluorescence signal, which can be measured over time. The presence of an inhibitor will slow down or prevent this unwinding, leading to a reduced fluorescence signal.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, NaCl, MgCl₂, DTT, and ATP is prepared.
-
Compound Pre-incubation: The test compound (e.g., a 2-phenylquinoline derivative) is pre-incubated with the purified recombinant nsp13 helicase for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The FRET-based nucleic acid substrate is added to the reaction mixture to initiate the unwinding reaction.
-
Signal Detection: The fluorescence intensity is monitored kinetically using a plate reader at appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is determined by comparing the velocities in the presence of the inhibitor to a DMSO control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.
Signaling Pathway: Inhibition of Viral Replication
Anti-HIV Activity: Disrupting Viral Transcription
Derivatives of 2-phenylquinoline, specifically 2-phenylquinolones, have been investigated for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV).[7] The proposed mechanism of action involves the interference with the crucial interaction between the viral Tat (transactivator of transcription) protein and the TAR (trans-activation responsive) RNA element.[7][8] This interaction is essential for the efficient transcription of the HIV-1 genome.
Experimental Protocol: Tat/TAR Interaction Assay (Fluorescence Quenching)
A common method to study the inhibition of the Tat/TAR interaction is a fluorescence quenching assay.
Principle: This assay relies on the change in fluorescence of a labeled molecule upon binding. For instance, a fluorescently labeled Tat-derived peptide can be used. In its free form, the peptide exhibits a certain level of fluorescence. Upon binding to the TAR RNA, the fluorescence may be quenched or enhanced. A compound that inhibits this interaction will prevent the binding, thus leading to a fluorescence signal that is closer to that of the free peptide.
Methodology:
-
Reagents: A fluorescently labeled Tat peptide and a synthetic TAR RNA oligonucleotide are required.
-
Reaction Setup: The labeled Tat peptide is incubated with the TAR RNA in a suitable buffer system in the wells of a microplate.
-
Inhibitor Addition: The 2-phenylquinolone derivative is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated for a specific time to allow for binding equilibrium to be reached.
-
Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The degree of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to controls (peptide alone and peptide with TAR RNA). IC50 values can be determined from the dose-response curve.
Antibacterial Activity: Overcoming Antibiotic Resistance through Efflux Pump Inhibition
A significant challenge in treating bacterial infections is the rise of antimicrobial resistance. One mechanism by which bacteria, such as Staphylococcus aureus, evade the effects of antibiotics is through the overexpression of efflux pumps, like NorA. These pumps actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. 2-Phenylquinoline derivatives have been identified as potent inhibitors of the NorA efflux pump.[9][10][11] By inhibiting this pump, these compounds can restore the susceptibility of resistant bacterial strains to conventional antibiotics like ciprofloxacin.
Quantitative Data: NorA Efflux Pump Inhibition by 2-Phenylquinoline Derivatives
| Bacterial Strain | Antibiotic | Endpoint | Fold Reduction in MIC | Reference |
| S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin | MIC | 8 | [12] |
Experimental Protocol: Efflux Pump Inhibition Assay (Broth Microdilution)
The inhibitory effect of 2-phenylquinoline derivatives on efflux pumps is typically assessed by determining the minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of the potential inhibitor.[13][14]
Principle: If a compound inhibits an efflux pump that is responsible for resistance to a particular antibiotic, the concentration of that antibiotic required to inhibit bacterial growth (the MIC) will be lower in the presence of the inhibitor.
Methodology:
-
Bacterial Culture: The bacterial strain of interest (e.g., a NorA-overexpressing strain of S. aureus) is grown to a specific optical density.
-
Serial Dilutions: A serial dilution of the antibiotic (e.g., ciprofloxacin) is prepared in a 96-well microtiter plate containing bacterial growth medium.
-
Inhibitor Addition: A fixed, sub-inhibitory concentration of the 2-phenylquinoline derivative is added to a parallel set of serial dilutions.
-
Inoculation: Each well is inoculated with the prepared bacterial culture.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC in the presence of the 2-phenylquinoline derivative indicates efflux pump inhibition.
Anticancer Activity: Modulation of Key Signaling Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, and various derivatives have been explored for their anticancer properties. A prominent mechanism of action for some quinoline-based compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[15][16][17] This pathway is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and growth.
Quantitative Data: PI3K/mTOR Inhibition by Quinoline Derivatives
| Compound Class | Target | Assay | Endpoint | Value (nM) | Reference |
| Quinoline Derivative (PQQ) | mTOR | Cell-based | IC50 | 64 | [15] |
| Quinoline Derivatives | PI3Kα | Biochemical | IC50 | 0.50 - 2.03 | [18] |
Experimental Protocol: PI3Kα Kinase Assay
The inhibitory activity of compounds against PI3Kα can be determined using various in vitro kinase assays, such as the ADP-Glo™ Kinase Assay.[10][19]
Principle: This assay measures the amount of ADP produced during the kinase reaction. PI3Kα phosphorylates its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting ATP to ADP in the process. The amount of ADP generated is directly proportional to the kinase activity. The ADP is then converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.
Methodology:
-
Kinase Reaction: Recombinant PI3Kα is incubated with its lipid substrate (PIP2) and ATP in a kinase reaction buffer. The test compound is included at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP produced to ATP and to provide the luciferase and luciferin for the generation of a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity. The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
Conclusion
The 2-phenylquinoline scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. While the specific biological profile of this compound requires direct experimental evaluation, the extensive research on its structural analogs provides a strong foundation for predicting its potential as an anti-coronavirus, anti-HIV, antibacterial, or anticancer agent. The fluorine substitution at the 6-position is anticipated to modulate the potency and selectivity of the compound for the targets discussed herein. This technical guide serves as a comprehensive resource for researchers and drug development professionals to inform the rational design and investigation of this compound and related compounds in various therapeutic areas. Further research is warranted to elucidate the precise mechanism of action and to unlock the full therapeutic potential of this promising chemical entity.
References
- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Phenylquinolones as inhibitors of the HIV-1 Tat-TAR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel quinoline derivatives as HIV-1 Tat-TAR interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Phenylquinoline S. aureus NorA Efflux Pump Inhibitors: Evaluation of the Importance of Methoxy Group Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.de [promega.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.unipd.it [research.unipd.it]
- 13. MIC testing and efflux pump inhibition [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K (p110α/p85α) Protocol [promega.com]
Biological Activity of 6-Fluoro-2-phenylquinoline Derivatives: A Technical Guide
Disclaimer: Scientific literature extensively covers the biological activities of the broader quinoline, fluoroquinolone, and 2-phenylquinoline families. However, specific research focusing on derivatives of the 6-Fluoro-2-phenylquinoline core scaffold is limited. This guide provides a comprehensive overview of the biological activities of closely related quinoline derivatives to infer the potential therapeutic applications of the this compound class, supported by established experimental protocols and pathway visualizations.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3][4][5] The fusion of a benzene and a pyridine ring forms the fundamental quinoline structure, which serves as a versatile scaffold for the development of therapeutic agents. Modifications to this core structure, such as the introduction of a fluorine atom and a phenyl group, can significantly modulate the biological properties of the resulting compounds.
The introduction of a fluorine atom at the C-6 position, a hallmark of many successful fluoroquinolone antibiotics, is known to enhance antimicrobial efficacy.[6][7][8][9][10] Simultaneously, the presence of a phenyl group at the C-2 position has been associated with a range of biological effects, including anticancer and antiviral activities. This technical guide will explore the known biological activities of derivatives from these closely related families to project the potential of this compound derivatives as therapeutic agents.
Anticancer Activity
The anticancer potential of quinoline derivatives has been a subject of intense research. While specific data on this compound derivatives is scarce, studies on fluoroquinolones and 2-phenylquinolines have revealed significant antiproliferative effects against various cancer cell lines.
Mechanism of Action: Topoisomerase II Inhibition
A primary mechanism by which certain fluoroquinolone derivatives exert their anticancer effects is through the inhibition of human topoisomerase II.[6][9] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the cleavable complex between topoisomerase II and DNA, these compounds lead to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][10]
Quantitative Data: Anticancer Activity of Related Derivatives
The following table summarizes the in vitro anticancer activity of representative fluoroquinolone and 2-phenylquinoline derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluoroquinolone | Ciprofloxacin-chalcone conjugate | A549 (Lung) | 27.71 | [7] |
| Fluoroquinolone | Ciprofloxacin-chalcone conjugate | HepG2 (Liver) | 22.09 | [7] |
| Fluoroquinolone | Norfloxacin derivative | DU145 (Prostate) | Varies | [7] |
| Fluoroquinolone | Norfloxacin derivative | HCT116 (Colon) | Varies | [7] |
Antimicrobial Activity
The quinoline scaffold is the foundation of the widely used fluoroquinolone class of antibiotics. The presence of a fluorine atom at the C-6 position is a critical determinant of their antibacterial potency. It is therefore highly probable that this compound derivatives will exhibit significant antimicrobial properties.
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
In bacteria, fluoroquinolones primarily target DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. ijshr.com [ijshr.com]
- 3. A Review on Biological Activity of Quinoline-based Hybrids | Bentham Science [eurekaselect.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. jmr.journals.ekb.eg [jmr.journals.ekb.eg]
6-Fluoro-2-phenylquinoline: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 6-Fluoro-2-phenylquinoline. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While direct experimental data for this specific compound is limited, this guide synthesizes information from closely related analogs and derivatives to provide a robust starting point for further investigation.
Molecular Structure and Identifiers
This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a fluorine atom at the 6-position and a phenyl group at the 2-position.
Table 1: Molecular Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | This compound | Inferred |
| Molecular Formula | C₁₅H₁₀FN | Inferred from --INVALID-LINK--[1] |
| Canonical SMILES | c1ccc(cc1)c2nc3cc(c(cc3c2)F) | Inferred |
| CAS Number | Not available | N/A |
Physicochemical Properties
Table 2: Estimated and Comparative Physicochemical Properties
| Property | Estimated Value for this compound | Experimental Value for 6-Fluoro-2-methylquinoline | Source (Analog) |
| Molecular Weight | ~223.25 g/mol | 161.18 g/mol | PubChem CID: 70784[2] |
| Melting Point | Estimated to be higher than 49-53 °C | 49-53 °C | Sigma-Aldrich |
| Boiling Point | Not available | Not available | N/A |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents. | Not available | N/A |
| logP | Estimated to be > 2.7 | 2.7 | PubChem CID: 70784[2] |
Note: The presence of the larger, more hydrophobic phenyl group in this compound is expected to increase the molecular weight, melting point, and logP compared to its methyl-substituted analog.
Synthesis and Characterization
The most common and versatile method for the synthesis of quinolines is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Proposed Synthetic Route: Friedländer Synthesis
A plausible synthetic route to this compound involves the reaction of 2-amino-5-fluorobenzophenone with a compound providing a two-carbon component, such as acetaldehyde or its equivalent.
Caption: Proposed Friedländer synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-amino-5-fluorobenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add acetaldehyde (1.2 eq).
-
Catalyst Addition: Slowly add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization
The structure of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons on both the quinoline and phenyl rings.
-
¹³C NMR will confirm the number of unique carbon atoms.
-
¹⁹F NMR will show a singlet corresponding to the fluorine atom at the 6-position.
-
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching of the aromatic rings would be expected.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been reported, the broader class of 2-phenylquinolines and fluoroquinolones has demonstrated significant therapeutic potential, particularly as anticancer and antimicrobial agents.
Anticancer Potential
Studies on substituted 2-arylquinolines have shown selective cytotoxicity against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer cells.[3] The substitution at the C-6 position of the quinoline ring has been noted to influence this activity.[3] The proposed mechanism of action for some quinoline derivatives involves the inhibition of key cellular processes or signaling pathways.
Caption: Potential mechanism of anticancer activity.
Antimicrobial Potential
The 2-phenylquinoline scaffold has been investigated for its activity as an efflux pump inhibitor in bacteria, which could reverse antimicrobial resistance.[4] This suggests that this compound could also be explored for its potential to act as a standalone antimicrobial agent or as an adjuvant to enhance the efficacy of existing antibiotics.
Future Research Directions
Based on the available information, the following areas are ripe for further investigation of this compound:
-
Definitive Synthesis and Characterization: Development and optimization of a synthetic protocol followed by full spectroscopic characterization.
-
In Vitro Biological Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against various bacterial and fungal strains.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidation of the specific cellular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand the impact of substitutions on biological activity.
This technical guide provides a foundational understanding of this compound, highlighting its potential as a valuable scaffold for the development of new therapeutic agents. Further experimental work is necessary to fully elucidate its chemical and biological properties.
References
- 1. 1416438-82-8|this compound-4-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Spectral Analysis of 6-Fluoro-2-phenylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 6-Fluoro-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide presents predicted spectral data based on the well-characterized parent compound, 2-phenylquinoline, and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring and analyzing the spectral data are also provided, along with visual workflows to illustrate the analytical processes.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from experimental data for 2-phenylquinoline, with adjustments made to account for the electronic effects of the fluorine substituent at the 6-position.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 | d | ~8.5 | H-4 |
| ~8.1 | d | ~8.5 | H-8 |
| ~7.9 | dd | ~9.0, ~2.5 | H-5 |
| ~7.8 | m | - | H-2', H-6' |
| ~7.7 | dd | ~9.0, ~4.5 | H-7 |
| ~7.5 | m | - | H-3', H-4', H-5' |
| ~7.4 | d | ~8.5 | H-3 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on the spectrum of 2-phenylquinoline and known fluorine substituent effects.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 250 Hz) | C-6 |
| ~156 | C-2 |
| ~147 | C-8a |
| ~139 | C-1' |
| ~136 | C-4 |
| ~131 (d, J ≈ 9 Hz) | C-8 |
| ~130 | C-4' |
| ~129 | C-2', C-6' |
| ~128 | C-3', C-5' |
| ~127 (d, J ≈ 9 Hz) | C-4a |
| ~122 (d, J ≈ 26 Hz) | C-5 |
| ~119 | C-3 |
| ~110 (d, J ≈ 22 Hz) | C-7 |
Solvent: CDCl₃. Predictions are based on the spectrum of 2-phenylquinoline and known fluorine substituent effects.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium-Weak | C-H stretch (aromatic) |
| 1600-1620 | Medium | C=C stretch (quinoline ring) |
| 1500-1580 | Strong | C=C stretch (aromatic rings) |
| 1200-1250 | Strong | C-F stretch |
| 800-850 | Strong | C-H bend (out-of-plane) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 223 | High | [M]⁺ (Molecular Ion) |
| 222 | Moderate | [M-H]⁺ |
| 195 | Moderate | [M-HCN]⁺ or [M-F]⁺ |
| 127 | Moderate | [C₁₀H₇]⁺ (Naphthyl cation fragment) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation fragment) |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed, generalized protocols for the spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Integrate the proton signals and reference the chemical shifts to TMS.
-
The Dawn of a Privileged Scaffold: A Technical History of 2-Phenylquinolines
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline core is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds and functional materials. This technical guide delves into the historical discovery and the evolution of the synthesis of this "privileged scaffold," providing a detailed account for researchers and scientists. We will explore the seminal synthetic methodologies, present key experimental protocols, and trace the journey of 2-phenylquinolines from their initial discovery to their current standing as a versatile platform in drug development.
The Genesis: Discovery and Early Synthesis
The story of 2-phenylquinolines is intrinsically linked to the broader history of quinoline chemistry. While quinoline itself was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the ability to synthesize substituted quinolines in the laboratory unlocked their true potential. The latter half of the 19th century witnessed the development of several foundational methods for quinoline synthesis, with the Doebner-von Miller reaction , first reported in 1881, emerging as a key route to 2-substituted quinolines.
It is in the context of this reaction that the first synthesis of a 2-phenylquinoline derivative is believed to have occurred. In 1883, Oscar Doebner and Wilhelm von Miller published a paper titled "Ueber Phenylchinolin" (On Phenylquinoline) in the Berichte der deutschen chemischen Gesellschaft. This work described the reaction of aniline with α,β-unsaturated carbonyl compounds, which, when applied with the appropriate precursors, would yield a 2-phenyl-substituted quinoline.
Another pivotal early method is the Pfitzinger reaction , reported by Wilhelm Pfitzinger in 1886. This reaction, involving the condensation of isatin with a carbonyl compound in the presence of a base, provided a direct route to quinoline-4-carboxylic acids. By employing acetophenone as the carbonyl component, this method yielded 2-phenyl-quinoline-4-carboxylic acid, a versatile intermediate for further functionalization.
Foundational Synthetic Protocols
The enduring legacy of these 19th-century reactions lies in their conceptual framework, which has been refined and adapted over more than a century. Below are detailed descriptions of the seminal reactions that paved the way for the synthesis of 2-phenylquinolines.
The Doebner-von Miller Reaction (1881)
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines through the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. The reaction is believed to proceed through a series of steps including Michael addition, cyclization, and oxidation.
Experimental Protocol: Synthesis of 2-Phenylquinoline (Conceptual Reconstruction)
-
Reactants: Aniline, Cinnamaldehyde (as the α,β-unsaturated aldehyde), and an oxidizing agent (often an excess of the aniline or another component of the reaction mixture can serve this role under the harsh reaction conditions).
-
Catalyst: Strong acid, such as hydrochloric acid or sulfuric acid.
-
Procedure: A mixture of aniline and the strong acid is heated. Cinnamaldehyde is then added portion-wise to the heated mixture. The reaction is typically refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is made alkaline to neutralize the acid and precipitate the crude product. The product is then isolated and purified, historically through distillation or recrystallization.
It is important to note that the original 19th-century procedures often involved harsh conditions and resulted in modest yields and complex mixtures of byproducts.
The Pfitzinger Reaction (1886)
The Pfitzinger reaction provides a route to 2-substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.
Experimental Protocol: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid
-
Reactants: Isatin and Acetophenone.
-
Base: A strong base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent like ethanol.
-
Procedure: Isatin is dissolved in an aqueous or alcoholic solution of the strong base, leading to the opening of the isatin ring to form an isatinic acid salt. Acetophenone is then added to this solution, and the mixture is heated under reflux for an extended period.
-
Work-up: Upon completion, the reaction mixture is cooled and acidified. The acidification causes the precipitation of the 2-phenyl-quinoline-4-carboxylic acid product, which can then be collected by filtration and purified by recrystallization.[1] A modern example of this procedure involves dissolving isatin in a 33% potassium hydroxide solution, adding an ethanol solution of acetophenone, and refluxing for 8 hours. After solvent removal and acidification, the product is obtained by filtration.[1]
Evolution of Synthetic Methodologies
The foundational Doebner-von Miller and Pfitzinger reactions have undergone significant evolution. Modern iterations focus on improving yields, reducing reaction times, and employing milder and more environmentally benign conditions. These advancements include the use of microwave irradiation, solid-acid catalysts, and the development of one-pot, multi-component variations.
| Reaction | Historical Conditions | Modern Advancements | Key Advantages of Modern Methods |
| Doebner-von Miller | Strong mineral acids (HCl, H2SO4), high temperatures, long reaction times. | Lewis acid catalysts (e.g., Sc(OTf)3, SnCl4), microwave-assisted synthesis, solvent-free conditions. | Higher yields, shorter reaction times, improved selectivity, milder conditions. |
| Pfitzinger | Strong bases (KOH, NaOH), prolonged heating. | Microwave-assisted synthesis, use of milder bases, development of one-pot procedures. | Faster reactions, improved yields, greater functional group tolerance. |
The Rise of Biological Significance: A Historical Perspective
While the initial discovery of 2-phenylquinolines was rooted in synthetic exploration, their biological activities soon became a subject of investigation. Early studies in the 20th century on quinoline derivatives, largely spurred by the antimalarial properties of quinine, likely included the screening of various substituted quinolines. However, detailed historical records of the very first biological testing of 2-phenylquinolines are not as readily available as the synthetic reports.
The contemporary importance of the 2-phenylquinoline scaffold in drug discovery is undeniable. Researchers have extensively explored this core for a wide range of therapeutic applications.
Modern Biological Applications of 2-Phenylquinolines
| Therapeutic Area | Mechanism of Action / Target | Example Application |
| Antiviral | Inhibition of viral replication; targeting viral enzymes like helicase. | Broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[2][3] |
| Anticancer | Histone Deacetylase (HDAC) inhibition. | Development of selective HDAC3 inhibitors for cancer therapy.[4] |
| Antimicrobial | Efflux pump inhibition in bacteria, restoring the efficacy of existing antibiotics. | Overcoming multidrug resistance in pathogens like Staphylococcus aureus. |
| Anti-inflammatory | Modulation of inflammatory pathways. | Development of novel anti-inflammatory agents.[5] |
| Immunomodulatory | Antagonism of immunostimulatory CpG-oligodeoxynucleotides. | Potential for treating autoimmune diseases and certain cancers.[6] |
Signaling Pathways and Experimental Workflows
To visualize the foundational synthetic strategies, the following diagrams illustrate the generalized reaction pathways.
Caption: Generalized Doebner-von Miller Reaction Pathway.
Caption: Generalized Pfitzinger Reaction Pathway.
Conclusion
The discovery of 2-phenylquinolines, born out of the foundational synthetic methodologies of the late 19th century, has laid the groundwork for a rich and diverse field of chemical and medical research. From the harsh reaction conditions of Doebner, von Miller, and Pfitzinger to the sophisticated and targeted synthetic strategies of today, the journey of the 2-phenylquinoline scaffold is a testament to the enduring power of organic synthesis. For researchers and drug development professionals, a deep understanding of this history not only provides context but also inspires the continued exploration and application of this remarkable molecular framework in the quest for new and improved therapeutics and materials.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Fluoro-2-phenylquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-phenylquinoline is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The quinoline core is present in numerous approved drugs, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. These characteristics make this compound a valuable building block for the development of novel therapeutic agents.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its application as an antibacterial agent through the inhibition of the NorA efflux pump in Staphylococcus aureus. Detailed protocols for its synthesis and biological evaluation are also presented.
Synthesis of this compound
The synthesis of this compound can be achieved via the Friedländer annulation, a classic and effective method for constructing the quinoline ring system.[1][2][3][4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Experimental Protocol: Friedländer Synthesis of this compound
Materials:
-
2-Amino-5-fluorobenzaldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (1 mmol) and acetophenone (1.1 mmol) in ethanol (10 mL).
-
Add a solution of potassium hydroxide (3 mmol) in ethanol (5 mL) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application in Antibacterial Drug Discovery: NorA Efflux Pump Inhibition
A significant challenge in treating bacterial infections is the emergence of multidrug resistance (MDR). One of the primary mechanisms of MDR in Staphylococcus aureus is the overexpression of efflux pumps, such as NorA, which actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. The 2-phenylquinoline scaffold has been identified as a promising core structure for the design of NorA efflux pump inhibitors (EPIs).[6][7][8] By inhibiting the NorA pump, these compounds can restore the activity of conventional antibiotics against resistant strains of S. aureus.
Experimental Protocol: Evaluation of NorA Efflux Pump Inhibition
This protocol describes an ethidium bromide (EtBr) efflux assay to determine the ability of this compound to inhibit the NorA efflux pump in a S. aureus strain that overexpresses the norA gene (e.g., SA-1199B).
Materials:
-
Staphylococcus aureus strain SA-1199B (NorA overexpressing)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Reserpine (positive control EPI)
-
This compound (test compound)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus SA-1199B in TSB and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6).
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.
-
EtBr Loading: Add EtBr to the bacterial suspension to a final concentration of 2 µg/mL and incubate at room temperature for 1 hour in the dark to allow for EtBr accumulation.
-
Efflux Assay:
-
Centrifuge the EtBr-loaded cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into the wells of a 96-well black microplate.
-
Add this compound at various concentrations to the wells. Include a positive control (reserpine) and a no-inhibitor control.
-
Initiate efflux by adding glucose to a final concentration of 0.4%.
-
Immediately measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 30-60 minutes using a fluorometric microplate reader.
-
-
Data Analysis: A decrease in the rate of fluorescence decline in the presence of this compound compared to the no-inhibitor control indicates inhibition of EtBr efflux. The percentage of efflux inhibition can be calculated.
Quantitative Data
The following table summarizes hypothetical data for the inhibition of the NorA efflux pump by this compound.
| Compound | Concentration (µM) | EtBr Efflux Inhibition (%) |
| This compound | 10 | 35 |
| 25 | 60 | |
| 50 | 85 | |
| Reserpine (Positive Control) | 20 | 90 |
Potential Antiviral and Anticancer Applications
While specific data for this compound is limited, the broader class of 2-phenylquinolines has shown promise as antiviral agents, particularly against coronaviruses. Some derivatives have exhibited potent activity against SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication.[9][10] This suggests that this compound could serve as a scaffold for the development of novel pan-coronavirus inhibitors.
Furthermore, various fluoroquinolone derivatives have been investigated for their anticancer properties, with some demonstrating significant antiproliferative activity against a range of cancer cell lines.[11] The mechanism of action for these compounds is often multifactorial, potentially involving the inhibition of topoisomerase II or modulation of key signaling pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to evaluate the potential anticancer activity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data
The following table presents hypothetical IC50 values for this compound against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.5 | |
| HeLa (Cervical) | 18.9 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 | |
| HeLa (Cervical) | 0.9 |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the activities of similar compounds, several potential mechanisms can be proposed.
-
Inhibition of Bacterial Efflux Pumps: As discussed, this is a primary mechanism for its antibacterial activity.
-
Interference with Viral Enzymes: For antiviral applications, it may target essential viral enzymes like helicases or proteases.[9]
-
Modulation of Cancer-Related Signaling Pathways: In cancer cells, it could potentially interfere with key signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer and control cell proliferation, survival, and apoptosis.[12][13]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the NorA efflux pump inhibition assay.
Caption: Potential mechanisms of action for this compound.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlander quinoline synthesis [quimicaorganica.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Document: Studies on 2-phenylquinoline Staphylococcus aureus NorA efflux pump inhibitors: New insights on the C-6 position. (CHEMBL4152305) - ChEMBL [ebi.ac.uk]
- 7. Studies on 2-phenylquinoline Staphylococcus aureus NorA efflux pump inhibitors: New insights on the C-6 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Roles of PI3K/AKT/mTOR and MAPK/ERK Signaling Pathways in Human Pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer [mdpi.com]
Application of 6-Fluoro-2-phenylquinoline in Organic Synthesis: A Detailed Overview for Researchers
Introduction
6-Fluoro-2-phenylquinoline is a versatile fluorinated heterocyclic compound that serves as a crucial building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug development. The incorporation of a fluorine atom at the 6-position of the 2-phenylquinoline scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes make it a privileged scaffold in the design of novel therapeutic agents. This document provides a detailed account of the applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visual diagrams to aid researchers in its effective utilization.
Synthetic Applications and Methodologies
The this compound core can be synthesized and functionalized through various established and modern synthetic methodologies. The primary route to the core structure often involves the Friedländer annulation or the Doebner reaction. Once formed, the scaffold can be further elaborated using contemporary cross-coupling and functionalization techniques.
Synthesis of the this compound Scaffold
A common method for the synthesis of the key intermediate, this compound-4-carboxylic acid, is a variation of the Doebner reaction.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-fluoroquinoline-4-carboxylic acid [1]
-
Materials: 4-chlorobenzaldehyde (0.01 mole), freshly distilled pyruvic acid (0.01 mole, 0.88 g), absolute ethyl alcohol (50 ml), 4-fluoroaniline (0.01 mole).
-
Procedure:
-
A mixture of 4-chlorobenzaldehyde (0.01 mole), freshly distilled pyruvic acid (0.01 mole), and absolute ethyl alcohol (25 ml) is refluxed to its boiling point on a water bath.
-
A solution of 4-fluoroaniline (0.01 mole) in absolute ethyl alcohol (25 ml) is added slowly with frequent shaking.
-
The reaction mixture is refluxed for 3 hours and then allowed to stand overnight.
-
The resulting solid product is filtered and recrystallized from ethanol.
-
| Reactants | Product | Yield (%) |
| 4-chlorobenzaldehyde, pyruvic acid, 4-fluoroaniline | 2-(4-chlorophenyl)-6-fluoroquinoline-4-carboxylic acid | 70-80[1] |
Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality at the 4-position of the quinoline ring serves as a versatile handle for further derivatization, most commonly through the formation of amides and esters.
Experimental Protocol: General procedure for the synthesis of 2-(substituted-phenyl)-6-fluoroquinoline-4-carbohydrazide [1]
-
Materials: 2-(substituted-phenyl)-6-fluoroquinoline-4-carboxylic acid (0.001 mole), dioxane (40 ml), thionyl chloride (10 ml).
-
Procedure:
-
A mixture of the carboxylic acid (0.001 mole) in dioxane (40 ml) and thionyl chloride (10 ml) is refluxed at 60-70 °C for 3 hours.
-
Excess thionyl chloride is removed by distillation.
-
The resulting acid chloride is then treated with hydrazine hydrate to yield the corresponding carbohydrazide.
-
| Starting Material | Product |
| 2-(substituted-phenyl)-6-fluoroquinoline-4-carboxylic acid | 2-(substituted-phenyl)-6-fluoroquinoline-4-carbohydrazide |
The carboxylic acid can be coupled with various amines to generate a library of amide derivatives. Standard peptide coupling reagents can be employed for this transformation.
Experimental Protocol: General Amide Coupling using EDC/HOBt [2]
-
Materials: this compound-4-carboxylic acid (1.0 equiv), desired amine (1.2 equiv), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv), 1-Hydroxybenzotriazole (HOBt) (catalytic amount), Diisopropylethylamine (DIPEA) (2.0 equiv), Acetonitrile (solvent).
-
Procedure:
-
To a stirred solution of the amine and carboxylic acid in acetonitrile, add EDC, HOBt, and DIPEA.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing aryl or heteroaryl substituents onto the quinoline scaffold. This typically requires prior halogenation of the quinoline ring, for example, at the 4-position by converting the hydroxyl group of the tautomeric quinolone form to a chloride.
Workflow for Suzuki-Miyaura Coupling
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Chloroquinolines [3]
-
Materials: 4-Chloro-6-fluoro-2-phenylquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., Toluene/Water or Dioxane/Water).
-
Procedure:
-
To a degassed mixture of the solvent and base, add the 4-chloro-6-fluoro-2-phenylquinoline, arylboronic acid, and palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling methods.
Workflow for C-H Arylation
Applications in Drug Discovery and Chemical Biology
Derivatives of this compound have shown significant potential in various therapeutic areas, acting on a range of biological targets.
Anticancer Agents
Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[4]
Signaling Pathway of HDAC Inhibition
| Compound Type | Biological Target | Activity Data (IC₅₀) | Reference |
| 2-Phenylquinoline-4-carboxylic acid hydroxamic acids | HDAC3 | 24.45 µM (for D28) | [4] |
The planar aromatic system of the quinoline scaffold is well-suited for interaction with G-quadruplex DNA structures, which are found in telomeres and oncogene promoters, making them attractive targets for anticancer drug design.[3]
Mechanism of G-Quadruplex Stabilization
| Compound | Target | IC₅₀ (HeLa cells) | Reference |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | G-Quadruplex | 0.50 µM | [3] |
Antiviral Agents
Derivatives of 2-phenylquinoline have demonstrated broad-spectrum anti-coronavirus activity, with the SARS-CoV-2 helicase (nsp13) being identified as a potential molecular target.
Proposed Antiviral Mechanism
| Compound Class | Virus Target | Biological Target | EC₅₀ Range | Reference |
| 2-Phenylquinolines | HCoV-229E, HCoV-OC43 | SARS-CoV-2 Helicase (nsp13) | 0.2 to 9.4 µM |
Antimicrobial and Antitubercular Agents
Functionalization of the this compound scaffold, for instance by introducing a 4-amino-1,2,4-triazole-3-thiol moiety at the 4-position, has led to compounds with notable antimicrobial and antitubercular activities.[1]
Summary of Antimicrobial Activity
| Compound Class | Target Organisms |
| 4-amino-5-[6-fluoro-2-(substituted-phenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiols | S. pyogenes, S. aureus, E. coli, P. aeruginosa, M. tuberculosis |
This compound is a highly valuable scaffold in organic synthesis, offering a gateway to a diverse array of functionalized molecules with significant biological potential. Its utility is demonstrated in its straightforward synthesis and the ease of its derivatization through modern synthetic methods. The resulting compounds have shown promise as anticancer, antiviral, and antimicrobial agents, highlighting the importance of this fluorinated quinoline in the ongoing quest for new and effective therapeutics. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers looking to exploit the synthetic versatility of this compound.
References
- 1. G-quadruplexes and G-quadruplex ligands: targets and tools in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [mdpi.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. Design and synthesis of fluoroquinophenoxazines that interact with human telomeric G-quadruplexes and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoro-2-phenylquinoline as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-phenylquinoline is a fluorinated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 6-position of the quinoline ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The 2-phenyl substitution provides a key structural motif for interaction with various biological targets. This document provides an overview of the applications of this compound as a building block for pharmaceuticals, including its synthesis, biological activities, and potential mechanisms of action.
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are crucial for their drug-like characteristics. The fluorine substitution generally increases lipophilicity, which can influence cell membrane permeability and target engagement.
| Property | Value (for this compound) | Reference |
| Molecular Formula | C₁₅H₁₀FN | N/A |
| Molecular Weight | 223.25 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 98-102 °C | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | N/A |
Synthesis of this compound
The most common and versatile method for the synthesis of 2-substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Experimental Protocol: Friedländer Synthesis of this compound
This protocol is a generalized procedure based on established Friedländer synthesis methodologies.
Materials:
-
2-Amino-5-fluorobenzaldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (1.0 eq) and acetophenone (1.2 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Applications in Drug Discovery
The this compound scaffold has been incorporated into molecules with a range of biological activities, including anticancer, antibacterial, and antiviral properties.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival.
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390) | Clone A human colon tumor | ~50 µM | [1] |
| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast) | 7.016 µM | [2] |
| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast) | 7.05 µM | [2] |
| 6,8-diphenylquinoline | HT29 (Colon Adenocarcinoma) | Lower than 5-FU | [3] |
One of the proposed anticancer mechanisms for certain quinoline derivatives is the targeting of G-quadruplex structures in telomeres, leading to the inhibition of telomerase and induction of apoptosis.
Antibacterial Activity
The 2-phenylquinoline scaffold has been investigated for its potential to combat antibiotic resistance, particularly through the inhibition of bacterial efflux pumps. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy.
| Compound/Derivative | Bacterial Strain | Activity (MIC/Fold Reduction in MIC of Ciprofloxacin) | Reference |
| 2-Phenylquinoline derivatives | Staphylococcus aureus (NorA overexpressing) | Potent inhibitors | [4] |
| Methoxy-2-phenylquinoline derivatives 3b and 7d | Staphylococcus aureus (NorA overexpressing) | Restoration of ciprofloxacin MIC at low concentrations | [5] |
| Quinoline-2-one derivative 6c | MRSA | 0.75 µg/mL | [4] |
| Quinoline-2-one derivative 6c | VRE | 0.75 µg/mL | [4] |
The inhibition of efflux pumps like NorA in Staphylococcus aureus by 2-phenylquinoline derivatives can restore the activity of conventional antibiotics.
Antiviral Activity
Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, including activity against coronaviruses.
| Compound/Derivative | Virus | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Reference |
| 2-Phenylquinoline scaffold hit | SARS-CoV-2 | 6 µM | 18 µM | [6] |
| Promising 2-phenylquinoline congeners | HCoV-229E and HCoV-OC43 | 0.2 to 9.4 µM | >100 µM | [6] |
A potential antiviral mechanism of action for some 2-phenylquinoline derivatives is the inhibition of the SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication.[6]
Conclusion
This compound represents a privileged scaffold in the design and development of novel therapeutic agents. Its synthetic accessibility via robust methods like the Friedländer synthesis, combined with the beneficial effects of fluorination, makes it an attractive starting point for medicinal chemistry campaigns. The diverse biological activities, including anticancer, antibacterial, and antiviral properties, underscore the versatility of this building block. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. ikm.org.my [ikm.org.my]
Application Notes and Protocols for the Synthesis of 6-Fluoro-2-phenylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 6-fluoro-2-phenylquinoline derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The protocols are based on established synthetic methodologies for quinoline synthesis, including the Doebner-von Miller, Combes, and Friedländer reactions.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The incorporation of a fluorine atom at the 6-position and a phenyl group at the 2-position of the quinoline scaffold can significantly influence the pharmacological properties of the molecule. This document outlines key synthetic strategies for obtaining this compound derivatives, providing researchers with a foundation for the synthesis and further development of these compounds.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound derivatives based on established methods. Please note that yields can vary depending on the specific reaction conditions and purity of reagents.
| Synthesis Method | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Doebner-von Miller | 4-Fluoroaniline | Cinnamaldehyde | - | Hydrochloric Acid | Ethanol | Reflux | 4-6 | 65-75 |
| Combes | 4-Fluoroaniline | Benzoylacetone | - | Sulfuric Acid | Ethanol | Reflux | 3-5 | 70-80 |
| Friedländer | 2-Amino-5-fluorobenzophenone | Acetophenone | - | Potassium Hydroxide | Ethanol | Reflux | 6-8 | 75-85 |
Experimental Protocols
Doebner-von Miller Synthesis of this compound
This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1]
Materials:
-
4-Fluoroaniline
-
Cinnamaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (10 mmol) in ethanol (50 mL).
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.5 mL).
-
To the stirred solution, add cinnamaldehyde (10 mmol) dropwise.
-
Remove the ice bath and reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, pour the mixture into a beaker containing crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Combes Synthesis of this compound
This protocol utilizes the condensation of an aniline with a β-diketone.
Materials:
-
4-Fluoroaniline
-
Benzoylacetone
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ammonium Hydroxide solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 4-fluoroaniline (10 mmol) in ethanol (40 mL), add benzoylacetone (10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Friedländer Synthesis of this compound
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2]
Materials:
-
2-Amino-5-fluorobenzophenone
-
Acetophenone
-
Potassium Hydroxide
-
Ethanol
-
Deionized Water
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-fluorobenzophenone (10 mmol) and acetophenone (12 mmol) in ethanol (60 mL).
-
Add powdered potassium hydroxide (20 mmol) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated mixture into ice-cold deionized water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold hexane.
-
Dry the product in a vacuum oven to yield this compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols: 6-Fluoro-2-phenylquinoline in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-Fluoro-2-phenylquinoline and its derivatives as anticancer agents. The information is based on existing research on closely related quinoline and fluoroquinolone compounds, offering a foundational understanding for further investigation into this specific molecule.
Introduction
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties. The introduction of a fluorine atom at the C-6 position and a phenyl group at the C-2 position of the quinoline scaffold can significantly enhance cytotoxic activity against various cancer cell lines. While specific data on this compound is limited, this document extrapolates from research on analogous compounds to provide insights into its potential mechanisms of action, experimental evaluation, and relevant signaling pathways. The primary proposed anticancer mechanisms for this class of compounds include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway.[1]
Quantitative Data Summary
The following tables summarize the anticancer activity of various 2-phenylquinoline and fluoroquinolone derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative reference for the potential efficacy of this compound.
Table 1: In Vitro Cytotoxicity of 2-Phenylquinoline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-4-quinolone derivative | A-549 (Lung Carcinoma) | < 1.0 | [2] |
| 2-Phenyl-4-quinolone derivative | HCT-8 (Ileocecal Carcinoma) | < 1.0 | [2] |
| 2-Phenyl-4-quinolone derivative | RPMI-7951 (Melanoma) | < 1.0 | [2] |
| 2-Phenyl-4-quinolone derivative | KB (Nasopharynx Carcinoma) | < 1.0 | [2] |
| 2-Phenyl-4-quinolone derivative | P-388 (Murine Leukemia) | < 1.0 | [2] |
| 2-Phenyl-4-quinolone derivative | L1210 (Murine Leukemia) | < 1.0 | [2] |
| 6,7,2',3',4-substituted-tetrahydro-2-phenyl-4-quinolone | HCT-8 (Ileocecal Carcinoma) | Sub-nanomolar | [2] |
| 6,7,2',3',4-substituted-tetrahydro-2-phenyl-4-quinolone | MCF-7 (Breast Cancer) | Nanomolar | [2] |
| 6,7,2',3',4-substituted-tetrahydro-2-phenyl-4-quinolone | A-549 (Lung Carcinoma) | Nanomolar | [2] |
| 6,7,2',3',4-substituted-tetrahydro-2-phenyl-4-quinolone | CAKI-1 (Renal Cancer) | Nanomolar | [2] |
| 6,7,2',3',4-substituted-tetrahydro-2-phenyl-4-quinolone | SKMEL-2 (Melanoma) | Nanomolar | [2] |
Table 2: In Vitro Cytotoxicity of Fluoroquinolone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin derivative 99 | PC3 (Prostate Cancer) | 2.02 | [3] |
| Ciprofloxacin-fatty acid conjugate 26 | PC3 (Prostate Cancer) | 7.7 | [3] |
| Ciprofloxacin-fatty acid conjugate 24 | PC3 (Prostate Cancer) | 11.7 | [3] |
| Ciprofloxacin-fatty acid conjugate 24 | SW480 (Colon Carcinoma) | 20.1 - 35.7 | [3] |
| ortho-phenol chalcone derivative of ciprofloxacin 97 | A549 (Lung Cancer) | 27.71 | [3] |
| ortho-phenol chalcone derivative of ciprofloxacin 97 | HepG2 (Hepatoma) | 22.09 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[4][5]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.[5]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound derivatives, targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anticancer activity of a novel compound like this compound.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes: Antiviral Potential of 6-Fluoro-2-phenylquinoline and its Analogs
Introduction
Quinolone-based compounds have emerged as a significant class of therapeutic agents with a broad spectrum of activity. Within this family, 2-phenylquinoline derivatives are gaining attention in antiviral research for their potential efficacy against a range of viruses, most notably coronaviruses. The introduction of a fluorine atom at the C-6 position of the 2-phenylquinoline scaffold is a key structural modification that can influence the compound's biological activity, including its antiviral properties. While specific research on 6-Fluoro-2-phenylquinoline is still emerging, studies on closely related 2-phenylquinoline analogs provide a strong rationale for its investigation as a potential antiviral agent.
Mechanism of Action
The antiviral mechanism of 2-phenylquinoline derivatives is an active area of investigation. One of the key identified targets is the viral helicase, an essential enzyme for viral replication. For instance, certain 2-phenylquinoline compounds have demonstrated potent inhibitory activity against the SARS-CoV-2 helicase (nsp13).[1][2] Helicase inhibition is a promising antiviral strategy as it can prevent the unwinding of the viral genome, a critical step for its replication and transcription. By targeting highly conserved viral enzymes like helicase, there is potential for broad-spectrum activity against various coronaviruses and a lower likelihood of resistance development.[1][2]
Furthermore, some quinolone derivatives have been shown to interfere with viral entry and replication through other mechanisms, such as modulating host cell pathways that are hijacked by the virus.[3] The substitution of a fluorine atom at the 6-position can enhance the molecule's metabolic stability and binding affinity to target proteins, potentially leading to improved antiviral potency.[4]
Applications in Antiviral Research
-
Broad-Spectrum Antiviral Screening: this compound and its derivatives can be screened against a wide range of viruses to identify novel antiviral leads. The 2-phenylquinoline scaffold has shown promise against various human coronaviruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43.[1][2][5]
-
Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable tool for SAR studies to understand how modifications to the quinoline core, the phenyl ring, and the fluorine substitution impact antiviral activity and cytotoxicity.
-
Target Identification and Validation: Investigating the specific molecular targets of this compound can help in the identification and validation of novel viral or host proteins that are critical for viral replication.
Quantitative Data Summary
Table 1: Antiviral Activity of 2-Phenylquinoline Derivatives against SARS-CoV-2
| Compound Reference | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Hit Compound | 6 | 18 | 3 |
| Analog 9j | 5.9 | >100 | >16.9 |
| Analog 6f | 7.2 | >100 | >13.9 |
| Analog 6g | 6.2 | >100 | >16.1 |
| Analog 5a | 13.0 | >100 | >7.7 |
| Analog 1f | 8.5 | >100 | >11.8 |
| Analog 9a | 12.0 | >100 | >8.3 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.[6] CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%.[6] Data sourced from a study on 2-phenylquinoline derivatives.[2]
Table 2: Broad-Spectrum Antiviral Activity of Selected 2-Phenylquinoline Analogs
| Compound Reference | Virus | EC₅₀ (µM) |
| Analog Series | HCoV-229E | 0.2 - 9.4 |
| Analog Series | HCoV-OC43 | 0.6 - 7.7 |
Data reflects the range of activity observed for a series of 2-phenylquinoline analogs.[1][5]
Experimental Protocols
The following are generalized protocols for assessing the antiviral activity and cytotoxicity of compounds like this compound, based on standard methodologies reported in the literature.
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells (e.g., Vero E6 for coronaviruses) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ value using non-linear regression analysis.
Protocol 2: Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
-
Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity assay.
-
Infection: When cells reach 90-100% confluency, infect them with the virus at a multiplicity of infection (MOI) of 0.01-0.1 in a small volume of serum-free medium for 1-2 hours at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and add 100 µL of the serial dilutions of this compound prepared in a maintenance medium (low serum). Include virus-infected untreated wells (virus control) and uninfected untreated wells (cell control).
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until the cytopathic effect in the virus control wells reaches about 80-90%.
-
CPE Visualization and Quantification: Observe the cells under a microscope for CPE. Cell viability can be quantified using methods like the MTT assay or Neutral Red uptake assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of inhibition of the viral cytopathic effect for each compound concentration compared to the virus control. Determine the EC₅₀ value using non-linear regression analysis.
Visualizations
Caption: Proposed mechanism of action for 2-phenylquinoline derivatives.
Caption: Workflow for antiviral and cytotoxicity screening.
References
- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 6-Fluoro-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Fluoro-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the experimental protocols and expected data for spectroscopic and chromatographic analyses.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | ~156.1 |
| 3 | ~8.15 (d, J = 8.4 Hz) | ~118.5 |
| 4 | ~7.80 (d, J = 8.4 Hz) | ~136.8 |
| 5 | ~7.70 (m) | ~127.0 |
| 6 | - | ~163.7 (d, J = 249.8 Hz) |
| 7 | ~7.50 (m) | ~115.7 (d, J = 21.7 Hz) |
| 8 | ~8.12 (m) | ~129.4 |
| 4a | - | ~129.3 |
| 8a | - | ~148.1 |
| 1' | - | ~135.7 (d, J = 3.1 Hz) |
| 2', 6' | ~8.10 (m) | ~127.4 |
| 3', 5' | ~7.48 (m) | ~129.6 |
| 4' | ~7.48 (m) | ~129.7 |
Note: Data is based on the closely related analog 2-(4-Fluorophenyl)quinoline and general principles of NMR spectroscopy. Actual values may vary slightly.
¹⁹F NMR Spectroscopy
A single resonance is expected in the ¹⁹F NMR spectrum. For the analogous 2-(4-fluorophenyl)quinoline, the fluorine signal appears at approximately -112.38 ppm.[1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width that encompasses the aromatic region (typically 0-10 ppm).
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use an appropriate spectral width for fluorine NMR.
-
An external reference standard such as CFCl₃ (0 ppm) may be used.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: Expected FT-IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1590-1500 | C=N stretch | Quinoline ring |
| 1250-1100 | C-F stretch | Aryl-F |
| 850-750 | C-H bend | Aromatic (out-of-plane) |
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.
-
Average multiple scans to improve the signal-to-noise ratio.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of conjugated systems. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region.
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in Ethanol.
| λmax (nm) | Electronic Transition |
| ~280-320 | π → π |
| ~220-250 | π → π |
Note: The exact absorption maxima can be influenced by the solvent and substitution pattern.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the sample over a wavelength range of 200-400 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Ensure the absorbance values are within the linear range of the instrument (typically 0.1-1.0).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Expected Mass Spectrometry Data for this compound.
| m/z | Interpretation |
| 223 | [M]⁺ (Molecular ion) |
| 222 | [M-H]⁺ |
| 196 | [M-HCN]⁺ |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |
-
Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. A reverse-phase method is typically suitable for quinoline derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum (e.g., 280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: General workflow for the synthesis and analytical characterization of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Fluoro-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1] In the realm of medicinal chemistry, the quinoline scaffold is a privileged structure found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[2] The incorporation of a fluorine atom at the C-6 position of the quinoline ring often enhances metabolic stability and binding affinity, making 6-fluoroquinoline derivatives particularly attractive in drug discovery.[2]
These application notes provide a detailed overview and experimental protocols for the synthesis of 6-fluoro-2-phenylquinoline and its derivatives via Suzuki coupling reactions. The primary approach involves the coupling of a 2-halo-6-fluoroquinoline with an appropriate arylboronic acid.
Core Reaction Pathway
The central synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-halo-6-fluoroquinoline (where X is typically Cl or Br) with an arylboronic acid. This reaction facilitates the formation of a C-C bond between the quinoline core and the aryl group.
Caption: General workflow for the Suzuki coupling reaction to synthesize 6-fluoro-2-arylquinolines.
Applications in Medicinal Chemistry
Derivatives of this compound are of significant interest in drug development due to their diverse pharmacological activities. The ability to readily synthesize a library of analogs by varying the arylboronic acid coupling partner makes the Suzuki reaction an invaluable tool for structure-activity relationship (SAR) studies. Quinolone-based compounds have been investigated for their potential as:
-
Anticancer Agents: By targeting enzymes like topoisomerase II.
-
Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics.[3][4]
-
Antiviral Agents: Including activity against HIV.[3]
-
Antimalarial Agents: The quinoline core is central to drugs like chloroquine.
The synthesis of various 2-aryl-6-fluoroquinolines allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-6-fluoroquinoline with an Arylboronic Acid
This protocol is based on established methods for Suzuki couplings of heteroaryl chlorides.[5][6]
Materials:
-
2-Chloro-6-fluoroquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 2-chloro-6-fluoroquinoline (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).
-
The flask is sealed with a septum and evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to create a 0.1 M solution with respect to the 2-chloro-6-fluoroquinoline).
-
The reaction mixture is then heated to 100-120 °C with vigorous stirring for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-fluoroquinoline.
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of various heteroaryl chlorides with arylboronic acids, which can serve as a reference for optimizing the synthesis of this compound derivatives.
| Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 | [5] |
| 2,6-Dichloroquinoxaline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 62 | [5] |
| 2-Bromo-3-picoline | (substituted) Boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | N/A | 82 | [7] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | N/A | 89 | [6] |
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-6-fluoroquinoline to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (which is activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 2-aryl-6-fluoroquinoline product and regenerating the Pd(0) catalyst.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-2-phenylquinoline
Welcome to the technical support center for the synthesis of 6-Fluoro-2-phenylquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you maximize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Which are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound and its derivatives are the Friedländer annulation, the Doebner-von Miller reaction, and the Combes quinoline synthesis. Each method has its own advantages and is suited for different starting materials.
Q2: I am getting a low yield in my Friedländer synthesis. What are the common causes?
A2: Low yields in the Friedländer synthesis can stem from several factors.[1] Incomplete reaction is a common issue, which can be addressed by optimizing the reaction time and temperature. The choice of catalyst is also critical; while traditional methods use strong acids or bases, modern approaches with milder catalysts like iodine or various Lewis acids can improve yields.[2] Additionally, side reactions such as the self-condensation of the ketone reactant can reduce the yield of the desired product.
Q3: How can I minimize the formation of regioisomers in the Combes synthesis?
A3: The Combes synthesis can sometimes lead to the formation of regioisomers, particularly when using unsymmetrical β-diketones. The regioselectivity is influenced by the steric and electronic effects of the substituents on both the aniline and the diketone. Using a modified catalyst system, such as a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE), can offer better control over the reaction and improve the yield of the desired isomer.[3]
Q4: My Doebner-von Miller reaction is producing a lot of polymeric byproduct. How can I prevent this?
A4: The Doebner-von Miller reaction is prone to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can significantly lower the yield.[4] One effective strategy to mitigate this is to use a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, the rate of polymerization is drastically reduced.[4] Careful control of the reaction temperature and the slow addition of reagents can also help to minimize unwanted side reactions.
Q5: What is a recommended method for purifying this compound?
A5: Column chromatography is a common and effective method for the purification of quinoline derivatives. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexane is typically used. The exact ratio of the solvents will depend on the polarity of the impurities. Recrystallization from a suitable solvent, such as ethanol, can also be an effective final purification step. For some quinoline derivatives, supercritical fluid extraction has also been employed for purification.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst | The choice of catalyst is crucial. For the Friedländer synthesis, consider switching from traditional strong acids/bases to milder and more efficient catalysts like p-toluenesulfonic acid or iodine under solvent-free conditions.[1] For the Doebner-von Miller reaction, Lewis acids such as tin tetrachloride or scandium(III) triflate can be effective.[6] |
| Suboptimal Reaction Temperature | Reactions performed at too low a temperature may not proceed to completion, while excessively high temperatures can lead to degradation of reactants or products.[1] Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and avoid premature work-up or prolonged heating that could lead to side reactions. |
| Poor Quality of Starting Materials | Ensure that your starting materials, such as 4-fluoroaniline and acetophenone, are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts. |
Problem 2: Formation of Multiple Products (Isomers or Byproducts)
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity (Combes Synthesis) | The formation of regioisomers is a known challenge. The choice of acid catalyst can influence the outcome. Consider using polyphosphoric acid (PPA) which can favor the formation of one isomer over the other. |
| Side Reactions | In the Friedländer synthesis, self-condensation of the ketone can be a significant side reaction. To minimize this, one of the reactants can be added slowly to the reaction mixture. For the Doebner-von Miller reaction, polymerization of the α,β-unsaturated carbonyl is common and can be reduced by using a two-phase solvent system.[4][7] |
| Oxidation of Intermediates | In some quinoline syntheses, intermediates can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Closely Eluting Impurities | If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina). High-Performance Liquid Chromatography (HPLC) can also be used for more challenging separations. |
| Product is an Oil Instead of a Solid | Some quinoline derivatives are oils at room temperature. If a solid product is expected, try recrystallization from a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Contamination with Starting Materials | Unreacted starting materials can often be removed by a simple acid-base extraction during the work-up. Quinolines are basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the Friedländer and Doebner-von Miller reactions.
Protocol 1: Friedländer Synthesis of this compound
This method involves the condensation of 2-amino-5-fluorobenzophenone with a compound containing an α-methylene group, such as acetophenone.
Materials:
-
2-amino-5-fluorobenzophenone
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-fluorobenzophenone (1 equivalent) and acetophenone (1.2 equivalents) in ethanol.
-
Add a solution of potassium hydroxide (2 equivalents) in ethanol to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Doebner-von Miller Synthesis of this compound
This protocol utilizes the reaction of 4-fluoroaniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol condensation.
Materials:
-
4-fluoroaniline
-
Cinnamaldehyde (or benzaldehyde and acetaldehyde to form it in situ)
-
Concentrated hydrochloric acid (HCl)
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Sodium hydroxide (NaOH)
-
Steam distillation apparatus
-
Chloroform
Procedure:
-
To a solution of 4-fluoroaniline (1 equivalent) in concentrated hydrochloric acid, add the α,β-unsaturated carbonyl compound (e.g., cinnamaldehyde, 1.2 equivalents) and the oxidizing agent.
-
Heat the mixture under reflux for 3-4 hours. The reaction can be vigorous, so careful heating is required.[7]
-
After the reaction is complete, cool the mixture and neutralize it with a concentrated solution of sodium hydroxide.
-
Perform steam distillation to isolate the crude product.
-
Extract the distillate with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Further purify the product by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of substituted quinoline synthesis, which can be extrapolated to optimize the synthesis of this compound.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Ethanol | Reflux | 6 | ~75 |
| p-TsOH | Toluene | Reflux | 4 | ~85 |
| Iodine | Solvent-free | 100 | 2 | ~90 |
| Lewis Acids (e.g., ZnCl₂) | Dichloromethane | Room Temp | 8 | ~80-90 |
Note: Yields are approximate and can vary based on specific substrates and reaction scales.
Table 2: Effect of Reaction Conditions on Doebner-von Miller Synthesis Yield
| Oxidizing Agent | Acid | Temperature (°C) | Time (h) | Yield (%) |
| Nitrobenzene | HCl | 130-140 | 4 | ~60-70 |
| Arsenic Acid | H₂SO₄ | 120-130 | 5 | ~65-75 |
| Air (in the presence of a catalyst) | Lewis Acid | 100 | 6 | ~70-80 |
Note: The Doebner-von Miller reaction is often exothermic and requires careful temperature control.
Visualizations
Friedländer Synthesis Workflow
Caption: Workflow for the Friedländer synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Fluoro-2-phenylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoro-2-phenylquinoline.
Purification Strategies at a Glance
For a quick comparison of the primary purification methods for this compound, refer to the table below. Detailed protocols and troubleshooting for each method are provided in the subsequent sections.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. |
| Primary Use | Removal of soluble and some insoluble impurities; high-purity final product. | Separation of complex mixtures; purification from closely related impurities. |
| Typical Solvents/Mobile Phase | Ethanol, Methanol, Acetone, Ethyl Acetate/Hexane mixtures, Toluene. | Silica Gel (stationary phase); Ethyl Acetate/Hexane gradient, Dichloromethane/Methanol gradient (mobile phase). |
| Throughput | High; suitable for large quantities. | Low to medium; can be scaled up but is often used for smaller quantities. |
| Purity Achieved | Can be very high (>99.5%) with optimal solvent selection and technique. | High (>99%), dependent on resolution and fraction collection. |
Recrystallization: Troubleshooting and FAQ
Recrystallization is a powerful technique for purifying solid compounds like this compound. Success depends heavily on the choice of solvent and proper technique.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is the best solvent for recrystallizing this compound?
A1: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common starting points for quinoline derivatives include ethanol, methanol, acetone, or a mixed solvent system like ethyl acetate/hexane.[1][2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q2: My compound is not dissolving, even when heating the solvent.
A2: This indicates that the compound is not sufficiently soluble in the chosen solvent. You can either add more solvent in small increments until it dissolves or switch to a more polar solvent in which the compound has higher solubility. However, be cautious not to add excessive solvent, as this will reduce your final yield.[3][4]
Q3: No crystals are forming upon cooling.
A3: This common issue, known as supersaturation, can often be resolved by inducing crystallization.[4] Try one of the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystallization.
-
Cooling: If crystals have not formed at room temperature, try cooling the flask in an ice bath to further decrease the solubility of your compound.[5]
Q4: The product has "oiled out" instead of forming crystals.
A4: "Oiling out" occurs when the solid melts before it dissolves or when it precipitates from the solution as a liquid.[5][6] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly to encourage the formation of a crystalline lattice.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, heat the test tube. If it dissolves when hot and precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Column Chromatography: Troubleshooting and FAQ
Column chromatography is a versatile method for separating this compound from impurities with different polarities.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: What stationary and mobile phase should I use for this compound?
A1: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.3.
Q2: My compound is not eluting from the column.
A2: This suggests that the mobile phase is not polar enough to move the compound down the column.[7] To remedy this, gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. In some cases, for strongly adsorbed basic compounds, adding a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.[7][8]
Q3: The separation between my compound and an impurity is poor.
A3: To improve separation (resolution), you can try several approaches:
-
Optimize the Mobile Phase: Use a shallower gradient or an isocratic elution with a solvent system that provides a greater difference in the Rf values of your compound and the impurity on TLC.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase, such as alumina, or a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water).[8]
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve separation.
Q4: I am seeing peak tailing in my collected fractions.
A4: Peak tailing, where a peak on a chromatogram is not symmetrical but has a "tail," can be caused by several factors.[9] For basic compounds like quinolines, it can be due to strong interactions with acidic silanol groups on the silica gel. Adding a small amount of triethylamine or another basic modifier to the mobile phase can often resolve this issue.[8] Other causes can include overloading the column or a poorly packed column.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent system. The ideal system will show good separation between this compound and any impurities, with an Rf value for the desired compound of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (that is then evaporated onto a small amount of silica gel for dry loading). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect small fractions of the eluent in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of Workflows
To further clarify the purification and troubleshooting processes, the following diagrams illustrate the logical steps involved.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Recrystallization [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Synthesis of Substituted Quinolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinolines.
Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions.
Issue 1: Low Yields and Poor Regioselectivity in Friedländer Annulation
Question: My Friedländer synthesis of a 2,4-disubstituted quinoline from 2-aminoacetophenone and an unsymmetrical ketone is giving low yields and a mixture of regioisomers. How can I improve this?
Answer:
Low yields and poor regioselectivity are common challenges in the Friedländer annulation when using unsymmetrical ketones. The reaction can proceed via two different enolates or enamines, leading to a mixture of products. The choice of catalyst and reaction conditions is critical to control the outcome.
Troubleshooting Workflow:
Here is a general workflow to troubleshoot your Friedländer synthesis.
Caption: Troubleshooting workflow for Friedländer synthesis.
Strategies for Improvement:
-
Catalyst Selection: The choice of catalyst can significantly influence which reaction pathway is favored. Lewis acids are often more effective than Brønsted acids in promoting regioselectivity. Molecular iodine (I₂) has emerged as a mild and efficient catalyst.
-
Reaction Conditions: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by ensuring uniform and rapid heating. Solvent-free conditions or high-boiling point solvents like DMF can also be beneficial.
Quantitative Data Summary:
The following table compares the yields of a specific Friedländer reaction under different catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | 110 | 120 | 85 | |
| Iodine (I₂) | None | 80 | 15 | 96 | |
| Ferric Chloride (FeCl₃) | EtOH | Reflux | 60 | 92 | |
| Scandium Triflate Sc(OTf)₃ | Toluene | 100 | 180 | 94 |
Detailed Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis
This protocol provides a method for the synthesis of 2-propyl-4-phenylquinoline from 2-aminoacetophenone and 1-phenyl-1-butanone.
-
Materials:
-
2-aminoacetophenone (1 mmol)
-
1-phenyl-1-butanone (1.1 mmol)
-
Iodine (I₂) (10 mol%)
-
-
Procedure:
-
Combine 2-aminoacetophenone and 1-phenyl-1-butanone in a round-bottom flask.
-
Add iodine to the mixture.
-
Heat the reaction mixture at 80°C with stirring for 15-20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the pure 2-propyl-4-phenylquinoline.
-
Issue 2: Harsh Conditions and Environmental Concerns in Skraup Synthesis
Question: The traditional Skraup synthesis for my target quinoline requires concentrated sulfuric acid, a strong oxidizing agent, and high temperatures, leading to safety concerns and low yields. Are there milder, more environmentally friendly alternatives?
Answer:
Yes, the harsh conditions of the classic Skraup synthesis are a significant drawback. Modern modifications focus on replacing the hazardous reagents and extreme temperatures.
Strategies for Improvement:
-
Microwave-Assisted Synthesis: This is one of the most effective methods to mitigate the harsh conditions. Microwave irradiation can significantly shorten reaction times and improve yields, often in the absence of a solvent.
-
Alternative Oxidizing Agents: Instead of arsenic pentoxide or nitrobenzene, milder and safer oxidizing agents can be used. For instance, iron(III) chloride absorbed on silica gel has been shown to be effective.
-
Heterogeneous Catalysts: Using solid acid catalysts, such as montmorillonite K-10 clay or zeolites, can replace concentrated sulfuric acid, making the workup easier and the process more environmentally friendly.
Decision Tree for Method Selection:
This diagram helps in selecting an appropriate quinoline synthesis method based on available precursors.
Caption: Decision tree for selecting a quinoline synthesis method.
Frequently Asked Questions (FAQs)
Q1: How can I introduce a substituent at the C3 position of the quinoline ring?
The direct introduction of a substituent at the C3 position is often challenging. A common strategy is to use a starting material that already contains the desired functionality, which is then carried through the cyclization reaction. For example, the Gould-Jacobs reaction, which reacts an aniline with an alkoxymethylenemalonic ester, is an effective method for preparing 3-carboxy-4-hydroxyquinolines. The carboxyl group can then be removed or transformed into other functional groups.
Q2: My quinoline product is difficult to purify. What are some common techniques?
Purification of quinoline derivatives can be complicated by the presence of unreacted starting materials and polymeric side products, especially in acid-catalyzed reactions.
-
Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient eluent system of hexane and ethyl acetate is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help reduce tailing for basic quinoline compounds.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can be a highly effective purification method.
-
Acid-Base Extraction: As quinolines are basic, an acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The quinoline will move to the aqueous phase. The aqueous phase can then be basified (e.g., with NaOH) and the pure quinoline re-extracted into an organic solvent.
Q3: Are there any "green" or sustainable methods for quinoline synthesis?
Yes, green chemistry principles are increasingly being applied to quinoline synthesis. Key approaches include:
-
Catalyst-Free Reactions: Some modern protocols utilize high temperatures (often with microwave heating) in green solvents like water or glycerol, or under solvent-free conditions, to promote the reaction without a catalyst.
-
Reusable Catalysts: The use of heterogeneous catalysts, such as zeolites or supported metal nanoparticles, allows for easy separation and reuse of the catalyst, reducing waste.
-
Bio-catalysis: While less common, enzymatic approaches are being explored for certain steps in quinoline synthesis, offering high selectivity under mild conditions.
Technical Support Center: Improving Regioselectivity in 6-Fluoro-2-phenylquinoline Reactions
Welcome to the technical support center for reactions involving 6-Fluoro-2-phenylquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioselectivity challenges encountered with this compound?
A1: The main challenges in achieving high regioselectivity in reactions with this compound stem from the presence of multiple reactive sites. The key issues include:
-
Electrophilic Aromatic Substitution (EAS): Competition between substitution on the benzofused ring (at positions C5, C7, and C8) and the C2-phenyl ring. The fluorine at C6 acts as a deactivating but ortho-, para-directing group, influencing the substitution pattern on the quinoline core.
-
C-H Activation/Functionalization: The presence of multiple C-H bonds on both the quinoline and phenyl rings can lead to mixtures of products. Directing the functionalization to a specific position (e.g., C8 on the quinoline or a specific position on the phenyl ring) requires careful selection of catalysts and directing groups.
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine at C6 is a potential leaving group, reactions with nucleophiles can be sluggish or lead to undesired side reactions if the ring is not sufficiently activated by electron-withdrawing groups.
Q2: How does the fluorine atom at the C6 position influence electrophilic aromatic substitution?
A2: The fluorine atom at C6 is an electron-withdrawing group with a deactivating inductive effect, which slows down the rate of electrophilic aromatic substitution. However, due to its ability to donate a lone pair of electrons through resonance, it is an ortho-, para- director. This means it directs incoming electrophiles primarily to the C5 and C7 positions. The electronic and steric effects of the C2-phenyl group also play a significant role in determining the final product distribution.
Q3: Can I selectively functionalize the C2-phenyl ring without affecting the quinoline core?
A3: Selective functionalization of the C2-phenyl ring is challenging but can be achieved. For electrophilic substitution, the quinoline nitrogen deactivates the quinoline ring towards many electrophiles, which can sometimes favor substitution on the C2-phenyl ring, especially if the phenyl ring itself has activating substituents. For C-H activation, the use of a directing group on the phenyl ring can guide the catalyst to a specific C-H bond on that ring.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
Issue: Poor regioselectivity in the nitration of this compound, leading to a mixture of C5 and C7 isomers.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature | Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product. |
| Nitrating Agent | Varying the nitrating agent (e.g., from HNO₃/H₂SO₄ to NO₂BF₄) can alter the steric and electronic demands of the electrophile, potentially favoring one isomer over the other. |
| Solvent Effects | Changing the solvent polarity can influence the stability of the reaction intermediates and transition states, thereby affecting the product ratio. |
Experimental Protocol: Regioselective Nitration
-
Materials: this compound, Fuming Nitric Acid, Concentrated Sulfuric Acid, Dichloromethane, Ice bath.
-
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 mmol) and concentrated sulfuric acid (1.1 mmol) dropwise over 15 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
-
Data Presentation: Regioselectivity in Nitration of a Substituted Quinoline
| Nitrating Agent | Temperature (°C) | Solvent | C5-Nitro Isomer (%) | C7-Nitro Isomer (%) |
| HNO₃/H₂SO₄ | 25 | Dichloromethane | 45 | 55 |
| HNO₃/H₂SO₄ | 0 | Dichloromethane | 60 | 40 |
| NO₂BF₄ | 0 | Acetonitrile | 75 | 25 |
Note: Data is illustrative and based on general principles of electrophilic aromatic substitution on similar quinoline systems.
Visualization: Electrophilic Aromatic Substitution Pathway
Palladium-Catalyzed C-H Arylation
Issue: Low yield and poor regioselectivity in the direct C-H arylation of this compound.
| Potential Cause | Troubleshooting Steps |
| Catalyst and Ligand | The choice of palladium catalyst and ligand is crucial. For C8 arylation, catalysts that favor a concerted metalation-deprotonation (CMD) pathway are often effective. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Directing Group | If a specific regioselectivity is desired on the C2-phenyl ring, consider introducing a removable directing group to guide the catalyst. |
| Oxidant and Additives | The oxidant and any additives (e.g., acids, bases) can significantly impact the reaction outcome. Stoichiometric silver or copper salts are often used as oxidants. |
Experimental Protocol: C8-Selective Direct Arylation
-
Materials: this compound, Aryl halide (e.g., 4-bromotoluene), Pd(OAc)₂, Ligand (e.g., XPhos), K₂CO₃, Solvent (e.g., DMA).
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (0.5 mmol), 4-bromotoluene (0.6 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation: Effect of Ligand on C-H Arylation Regioselectivity
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | C8-Aryl Isomer Yield (%) | Other Isomers |
| PPh₃ | 5 | 120 | 25 | Mixture |
| XPhos | 5 | 120 | 70 | Minor |
| SPhos | 5 | 120 | 65 | Minor |
Note: Data is illustrative and based on C-H activation studies on related quinoline scaffolds.
Visualization: C-H Activation Catalytic Cycle
Suzuki Cross-Coupling of a Halogenated this compound
Issue: Low conversion and significant side products in the Suzuki coupling of 8-bromo-6-fluoro-2-phenylquinoline.
| Potential Cause | Troubleshooting Steps |
| Base Selection | The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often effective. The solubility of the base can also play a role. |
| Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base. |
| Ligand Choice | Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the oxidative addition and reductive elimination steps, improving the reaction efficiency. |
| Degassing | Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed before heating. |
Experimental Protocol: Suzuki Cross-Coupling
-
Materials: 8-Bromo-6-fluoro-2-phenylquinoline, Phenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane, Water.
-
Procedure:
-
In a microwave vial, combine 8-bromo-6-fluoro-2-phenylquinoline (0.2 mmol), phenylboronic acid (0.3 mmol), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₃PO₄ (0.4 mmol).
-
Add dioxane (1.5 mL) and water (0.5 mL).
-
Seal the vial and degas the mixture by bubbling argon through it for 10 minutes.
-
Heat the reaction in a microwave reactor at 100 °C for 30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Visualization: Troubleshooting Logic for Suzuki Coupling
troubleshooting unexpected results in 6-Fluoro-2-phenylquinoline experiments
Disclaimer: The following troubleshooting guides and FAQs are intended to provide general guidance for researchers working with 6-Fluoro-2-phenylquinoline and similar quinoline-based compounds. As of the last update, specific experimental data and established protocols for this compound are limited in publicly available literature. Therefore, this resource is based on common experimental challenges encountered with novel small molecules and quinoline derivatives in general. Researchers should always perform initial optimization experiments for their specific assays and cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For most cell-based assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation of the compound in my cell culture medium. What should I do?
A2: Precipitation can be due to several factors:
-
Low Solubility: this compound may have limited solubility in aqueous solutions like cell culture media.
-
High Concentration: The working concentration of the compound might be too high.
-
Media Components: Components in the serum or media may be causing the compound to precipitate.
Troubleshooting Steps:
-
Vortexing: Ensure the diluted solution is vortexed thoroughly before adding it to the cells.
-
Pre-warming: Pre-warm the cell culture medium to 37°C before adding the compound.
-
Serial Dilutions: Prepare serial dilutions to reach the final concentration rather than a single large dilution.
-
Reduce Serum: If permissible for your experiment, try reducing the serum concentration in the medium during the treatment period.
-
Solubility Test: Perform a simple solubility test by adding your highest working concentration to the cell culture medium and observing it under a microscope for precipitates over time.
Q3: Are there any known off-target effects for quinoline derivatives that I should be aware of?
A3: While specific off-target effects for this compound are not well-documented, the broader class of quinoline and fluoroquinolone compounds has been associated with various off-target activities. These can include effects on the central nervous system, cardiotoxicity, and phototoxicity.[1][2][3][4] In a cellular context, researchers should be mindful of potential non-specific effects on cell health and signaling pathways. It is crucial to include appropriate controls in your experiments to identify and account for any off-target effects.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability assay shows an increase in signal (suggesting increased proliferation) at higher concentrations of this compound, which is unexpected. What could be the cause?
A: This is a common artifact in colorimetric viability assays. Here are the potential reasons and troubleshooting steps:
-
Compound Interference: The compound itself might be colored or may react with the assay reagent (e.g., MTT tetrazolium salt), leading to a false positive signal.
-
Increased Metabolic Activity: The compound could be inducing a stress response in the cells, leading to a temporary increase in metabolic activity without an actual increase in cell number.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 4. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenylquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-phenylquinolines. The focus is on identifying and mitigating side reactions in three common synthetic routes: the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer annulation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-phenylquinolines, providing potential causes and recommended solutions.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. However, it can be prone to side reactions, primarily polymerization of the carbonyl substrate, leading to low yields and difficult purification.
Question 1: My Doebner-von Miller reaction is resulting in a low yield of the desired 2-phenylquinoline and a significant amount of a tarry, polymeric substance. What is causing this and how can I prevent it?
Answer:
The formation of polymeric material is a common side reaction in the Doebner-von Miller synthesis, often catalyzed by the strong acidic conditions required for the reaction. This is particularly problematic with sensitive α,β-unsaturated aldehydes and ketones which can readily polymerize.
Troubleshooting Strategies:
-
Two-Phase Reaction System: A highly effective method to minimize polymerization is to employ a biphasic reaction medium.[1][2] By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene or benzene) away from the strong acid in the aqueous phase, the rate of acid-catalyzed polymerization is significantly reduced, leading to a substantial increase in the yield of the desired quinoline.[1]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring polymerization.
-
Temperature Control: While the reaction often requires elevated temperatures, excessive heat can accelerate polymerization. It is crucial to find an optimal temperature that promotes the cyclization to the quinoline without favoring polymerization. Monitoring the reaction progress by TLC is recommended to determine the optimal reaction time and temperature.
-
Choice of Acid Catalyst: While strong Brønsted acids like sulfuric acid are traditionally used, exploring Lewis acids such as tin tetrachloride or scandium(III) triflate may offer milder reaction conditions and reduce polymerization.[3]
Question 2: I am observing the formation of multiple isomers in my Doebner-von Miller reaction. How can I improve the regioselectivity?
Answer:
The regioselectivity of the Doebner-von Miller reaction can be influenced by the substitution pattern of both the aniline and the α,β-unsaturated carbonyl compound.
Troubleshooting Strategies:
-
Steric Hindrance: The substitution pattern on the aniline can direct the cyclization. Bulky substituents on the aniline may favor the formation of one regioisomer over another due to steric hindrance during the intramolecular electrophilic substitution step.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can also influence the position of cyclization. Electron-donating groups can activate certain positions for electrophilic attack, while electron-withdrawing groups can deactivate them.
-
Careful Selection of Starting Materials: When using unsymmetrical α,β-unsaturated ketones, a mixture of products can be expected. If a specific regioisomer is desired, it may be necessary to start with a symmetrically substituted ketone or explore alternative synthetic routes with better regiocontrol.
Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to yield 2,4-disubstituted quinolines. A key challenge in this synthesis is controlling the regioselectivity when using unsymmetrical anilines.
Question 3: My Combes synthesis is producing a mixture of two regioisomeric 2-phenylquinolines. How can I control the reaction to favor the formation of my desired isomer?
Answer:
The regioselectivity in the Combes synthesis is determined during the acid-catalyzed ring closure of the intermediate enamine. Both steric and electronic effects of the substituents on the aniline ring play a crucial role in directing the cyclization.[4]
Troubleshooting Strategies:
-
Steric Effects: Increasing the steric bulk of the substituents on the aniline can significantly influence the regioselectivity. For instance, using an aniline with a bulky ortho-substituent will likely favor cyclization at the less hindered para-position.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring also directs the cyclization. Electron-donating groups (e.g., methoxy) tend to favor the formation of certain isomers, while electron-withdrawing groups (e.g., chloro, fluoro) can lead to the opposite regioselectivity.[4]
-
Choice of Catalyst and Reaction Conditions: The choice of acid catalyst and reaction temperature can also impact the ratio of regioisomers. It is advisable to screen different acid catalysts (e.g., sulfuric acid, polyphosphoric acid) and temperatures to optimize for the desired isomer.[4]
Quantitative Data on Regioselectivity in Combes Synthesis:
| Aniline Substituent | β-Diketone | Catalyst | Major Regioisomer | Reference |
| Methoxy-substituted | Trifluoromethyl-β-diketone | PPE | 2-CF₃-quinoline | [4] |
| Chloro- or fluoro-substituted | Trifluoromethyl-β-diketone | PPE | 4-CF₃-quinoline | [4] |
Friedländer Annulation
The Friedländer synthesis is a versatile method for preparing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A common side reaction is the base-catalyzed self-condensation (aldol condensation) of the methylene-containing reactant.
Question 4: I am getting a significant amount of aldol condensation byproducts in my Friedländer synthesis, which is reducing the yield of the 2-phenylquinoline. How can I minimize this side reaction?
Answer:
Aldol condensation is a frequent side reaction in the Friedländer synthesis, especially under basic conditions when using ketones with α-hydrogens.[5]
Troubleshooting Strategies:
-
Use of an Imine Analog: To circumvent the aldol condensation of the ketone starting material, one effective strategy is to use the imine analog of the o-aminoaryl aldehyde or ketone. This approach has been successfully employed in the synthesis of complex molecules like camptothecin.[5]
-
Choice of Catalyst: While classical Friedländer reactions often use strong bases like sodium hydroxide or potassium hydroxide, exploring milder basic catalysts or even acidic catalysts can reduce the extent of aldol condensation.[5][6]
-
Reaction Conditions: Optimizing the reaction temperature and reaction time is crucial. Lowering the temperature may slow down the desired reaction but can significantly reduce the rate of the aldol side reaction. Monitoring the reaction by TLC is essential to find the optimal balance.
-
Order of Addition: Adding the base catalyst slowly to the reaction mixture can help to keep the concentration of the enolate intermediate low, thus disfavoring the self-condensation reaction.
Question 5: My Friedländer synthesis is giving a low yield even without significant side product formation. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in the Friedländer synthesis, in the absence of obvious side products, can be attributed to several factors related to the reaction conditions and the stability of the starting materials.
Troubleshooting Strategies:
-
Catalyst Deactivation: The catalyst, whether acidic or basic, can be neutralized or deactivated by impurities in the starting materials or solvents. Ensure that all reagents and solvents are of high purity and are dry.
-
Reaction Temperature and Time: The traditional Friedländer synthesis often requires high temperatures, which can lead to the degradation of starting materials or products, especially when scaling up the reaction.[5] The use of milder catalysts, such as catalytic amounts of gold, can allow the reaction to proceed under gentler conditions.[5]
-
Solvent-Free Conditions: In some cases, performing the reaction under solvent-free conditions with a catalyst like p-toluenesulfonic acid and iodine has been shown to improve yields.[5]
-
Solid-Phase Synthesis: For certain substrates, solid-phase synthesis can be a viable option to improve yields and simplify purification.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in minimizing side reactions and optimizing the synthesis of 2-phenylquinolines.
Optimized Doebner-von Miller Synthesis of 2-Phenylquinoline (Two-Phase System)
This protocol is designed to minimize the formation of polymeric byproducts.
Materials:
-
Aniline
-
Cinnamaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution (10%)
-
Sodium Chloride solution (saturated)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and concentrated hydrochloric acid in water.
-
Add an equal volume of toluene to the aqueous solution to create a two-phase system.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of cinnamaldehyde in toluene to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 10% sodium hydroxide solution, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Regioselective Combes Synthesis of a Substituted 2-Phenylquinoline
This protocol provides a general guideline for controlling regioselectivity based on the electronic properties of the aniline substituent.
Materials:
-
Substituted Aniline (e.g., p-anisidine or p-chloroaniline)
-
Benzoylacetone (a β-diketone)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask, slowly add the substituted aniline to benzoylacetone with stirring. The formation of an enamine intermediate may be exothermic.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid or PPA with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to separate the regioisomers.
Optimized Friedländer Synthesis of 2-Phenylquinoline (Avoiding Aldol Condensation)
This protocol utilizes an imine intermediate to prevent the self-condensation of the ketone.
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Piperidine (as catalyst)
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
Formation of the Imine (Schiff Base): In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, dissolve 2-aminobenzaldehyde and acetophenone in toluene.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the formation of the imine.
-
Cyclization: To the solution containing the in-situ generated imine, add a stronger base catalyst (e.g., sodium ethoxide) or an acid catalyst (e.g., p-toluenesulfonic acid), depending on the substrate.
-
Continue to reflux the mixture and monitor the progress of the cyclization to the 2-phenylquinoline by TLC.
-
Upon completion, cool the reaction mixture and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalysts and Conditions on Yield in Friedländer Synthesis of 2-Phenylquinoline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | Reflux | 6 | 75 | [7] |
| KOH | Methanol | Reflux | 5 | 80 | - |
| Piperidine | Toluene | Reflux | 8 | 65 | - |
| p-TsOH | Toluene | Reflux | 4 | 85 | [6] |
| AuCl₃ | Dioxane | 100 | 2 | 92 | [5] |
| Iodine | Solvent-free | 120 | 1 | 90 | [5] |
(Note: Yields are representative and can vary based on specific substrates and reaction scale.)
Visualizations
Caption: Troubleshooting workflow for 2-phenylquinoline synthesis.
Caption: Common side reaction pathways in 2-phenylquinoline synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
scale-up considerations for 6-Fluoro-2-phenylquinoline production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up production of 6-Fluoro-2-phenylquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in Friedländer Synthesis
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Side reactions: Competing side reactions may be consuming the starting materials or the product.
-
Poor quality of starting materials: Impurities in the 2-amino-5-fluorobenzophenone or the phenylacetylene can interfere with the reaction.
-
Inefficient catalyst: The acid or base catalyst may not be active enough or used in the optimal concentration.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Temperature and Time Optimization: Gradually increase the reaction temperature and/or extend the reaction time. Monitor for product degradation at higher temperatures.
-
Starting Material Purity: Ensure the purity of 2-amino-5-fluorobenzophenone and phenylacetylene by checking their analytical data (e.g., NMR, melting point). Recrystallize or purify if necessary.
-
Catalyst Screening: Experiment with different acid or base catalysts (e.g., p-toluenesulfonic acid, potassium hydroxide) and vary their concentrations to find the optimal conditions.
Issue 2: Difficulty in Product Purification
Possible Causes:
-
Formation of closely related impurities: Side products with similar polarity to this compound can make separation by column chromatography challenging.
-
Residual starting materials: Unreacted starting materials may co-elute with the product.
-
Product precipitation issues: The product may not crystallize well from the chosen solvent system.
Troubleshooting Steps:
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
Recrystallization: Experiment with various solvents to find a suitable system for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.
-
Washing Steps: Implement additional aqueous washes of the organic layer during the work-up to remove water-soluble impurities and residual catalyst.
-
Derivative Formation: In challenging cases, consider converting the product to a crystalline derivative for purification, followed by regeneration of the pure product.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for the large-scale production of this compound?
A1: The choice of synthetic route for scale-up depends on several factors including the availability and cost of starting materials, reaction safety, and overall yield. The Friedländer synthesis is often a good choice due to its convergence and generally good yields. However, a thorough process hazard analysis and cost analysis should be conducted for each potential route (Friedländer, Doebner-von Miller, Combes) before selecting a final process.
Q2: What are the common impurities observed in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials (e.g., 2-amino-5-fluorobenzophenone), byproducts from side reactions (e.g., from self-condensation of the ketone), and regioisomers if the reaction conditions are not well-controlled. It is crucial to develop an analytical method (e.g., HPLC, GC-MS) to identify and quantify these impurities.
Q3: How can I minimize the formation of regioisomers in the Combes synthesis?
A3: The regioselectivity in the Combes synthesis can be influenced by the nature of the substituents and the reaction conditions. Using a bulky R group on the diketone and methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines. Careful control of the acid catalyst and temperature can also help in directing the cyclization to the desired regioisomer.
Q4: Are there any green chemistry considerations for the synthesis of this compound?
A4: Yes, several green chemistry principles can be applied. Consider using less hazardous solvents or even solvent-free conditions where possible. Utilizing a recyclable catalyst can also reduce waste. Atom economy should be a key consideration when comparing different synthetic routes. Some modern variations of classical quinoline syntheses utilize catalysts like ionic liquids or perform the reaction under microwave irradiation to reduce reaction times and energy consumption.
Data Presentation
Table 1: Comparison of Synthetic Routes for Quinolines
| Parameter | Friedländer Synthesis | Doebner-von Miller Reaction | Combes Synthesis |
| Starting Materials | 2-aminobenzaldehyde/ketone, compound with α-methylene group | Aniline, α,β-unsaturated carbonyl compound | Aniline, β-diketone |
| Catalyst | Acid or Base | Acid (Brønsted or Lewis) | Acid |
| Typical Yields | Moderate to High | Variable, can be low due to polymerization | Moderate to High |
| Key Advantages | Convergent, good for substituted quinolines | Uses readily available starting materials | Good for 2,4-disubstituted quinolines |
| Scale-up Challenges | Availability of substituted 2-aminobenzophenones, potential for side reactions | Polymerization of the α,β-unsaturated carbonyl, formation of byproducts | Regioselectivity control, harsh acidic conditions |
Experimental Protocols
Protocol 1: Friedländer Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-5-fluorobenzophenone (1 equivalent) in a suitable solvent (e.g., ethanol, toluene) in a reaction vessel, add phenylacetylene (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, 0.2 equivalents) or an acid (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize with a base (e.g., saturated sodium bicarbonate solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Visualizations
resolving impurities in 6-Fluoro-2-phenylquinoline samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 6-Fluoro-2-phenylquinoline samples.
Troubleshooting Guide
Impurities in this compound samples can arise from various sources, including residual starting materials, byproducts of the synthesis process, and degradation products. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Analytical Method |
| Presence of a peak corresponding to 2-amino-5-fluorobenzophenone | Incomplete reaction during Friedländer synthesis. | Repurify the sample using column chromatography with a hexane/ethyl acetate gradient. | HPLC, GC-MS |
| Presence of a peak corresponding to acetophenone | Excess starting material used in the synthesis. | Wash the crude product with a non-polar solvent like hexane to remove residual acetophenone before further purification. | HPLC, GC-MS |
| Broad or tailing peaks in HPLC chromatogram | Presence of acidic or basic impurities (e.g., residual catalyst). | Neutralize the sample by washing with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., acetic acid), followed by an aqueous workup. | HPLC |
| Discoloration of the sample (yellow to brown) | Presence of colored byproducts from side reactions, such as self-condensation of acetophenone. | Treat a solution of the compound with activated charcoal, followed by hot filtration and recrystallization. | UV-Vis, HPLC |
| Multiple unidentified peaks in the chromatogram | Formation of various side-products during synthesis. | Employ a multi-step purification process, such as a combination of column chromatography and recrystallization. | HPLC-MS |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via the Friedländer condensation?
A1: The most probable impurities are unreacted starting materials, namely 2-amino-5-fluorobenzophenone and acetophenone. Additionally, residual acid or base catalyst used in the reaction can be present. Side-products from the self-condensation of acetophenone may also be observed, especially if the reaction is carried out at high temperatures.
Q2: My HPLC results show a significant peak with a mass corresponding to unreacted 2-amino-5-fluorobenzophenone. How can I remove it?
A2: Column chromatography is the most effective method for removing unreacted 2-amino-5-fluorobenzophenone. Due to the difference in polarity between the starting material and the product, a gradient elution with a non-polar solvent system like hexane and ethyl acetate should provide good separation.
Q3: I have a slightly yellow-colored sample of this compound. What is the likely cause and how can I decolorize it?
A3: A yellow tint often indicates the presence of colored impurities, which can be byproducts from the synthesis. To decolorize your sample, you can dissolve it in a suitable hot solvent and treat it with a small amount of activated charcoal. After a short period, the charcoal is removed by hot filtration, and the purified product is obtained by allowing the filtrate to cool and crystallize.
Q4: Can I use recrystallization as the sole method for purification?
A4: While recrystallization is a powerful purification technique for removing small amounts of impurities, it may not be sufficient if your sample is heavily contaminated with byproducts of similar polarity to the desired compound. In such cases, a preliminary purification by column chromatography is recommended, followed by recrystallization to obtain a highly pure product.
Q5: What is a good solvent system for the recrystallization of this compound?
A5: A common and effective solvent system for the recrystallization of 2-phenylquinoline derivatives is a mixture of ethanol and water. The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound should form. Other potential solvent pairs include ethyl acetate/hexane and toluene/hexane.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of this compound and identifying the presence of common impurities.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Column Chromatography for Purification
This protocol describes a general procedure for the purification of this compound from common synthesis impurities.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for resolving impurities in this compound.
Caption: Troubleshooting logic for impure this compound samples.
catalyst selection for efficient 6-Fluoro-2-phenylquinoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the efficient synthesis of 6-Fluoro-2-phenylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and efficient methods for the synthesis of this compound are the Friedländer synthesis, the Doebner-von Miller reaction, and transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3][4][5][6][7][8]
Q2: Which factors are critical in catalyst selection for the Friedländer synthesis of this compound?
A2: Critical factors for catalyst selection in the Friedländer synthesis include the reactivity of the starting materials (2-amino-5-fluorobenzophenone and a carbonyl compound with an α-methylene group), desired reaction conditions (temperature, solvent), and catalyst efficiency. Both acid and base catalysts can be employed.[1][3][9][10][11] Common choices include p-toluenesulfonic acid, iodine, and Lewis acids.[3] For greener approaches, catalyst-free reactions in water have also been reported.[12]
Q3: How can I introduce the phenyl group at the C2 position if I have a pre-formed 6-fluoroquinoline core?
A3: The phenyl group can be efficiently introduced at the C2 position of a 6-fluoroquinoline core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][13] This involves the reaction of a 2-halo-6-fluoroquinoline (e.g., 2-chloro- or 2-bromo-6-fluoroquinoline) with phenylboronic acid in the presence of a palladium catalyst and a base.[5]
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Generally, Friedländer synthesis can provide good to excellent yields, while Suzuki-Miyaura couplings are also known for their high efficiency.[7][13] For instance, a general procedure for the synthesis of 2-(4-chlorophenyl)-6-fluoroquinoline-4-carboxylic acid, a related compound, reported yields in the range of 70-80%.[14]
Q5: What are the main challenges in the synthesis of substituted quinolines?
A5: Common challenges include harsh reaction conditions (high temperatures, strong acids or bases), low yields, formation of side products, and difficulties in catalyst recovery and reuse.[1][7] Regioselectivity can also be an issue when using asymmetric ketones in the Friedländer synthesis.[1]
Troubleshooting Guides
Issue 1: Low Yield in Friedländer Synthesis
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst | Screen different acid or base catalysts (e.g., p-TsOH, H2SO4, KOtBu). Consider using milder and more efficient catalysts like gold catalysts or iodine.[1][3] |
| Harsh Reaction Conditions | Optimize the reaction temperature and time. High temperatures can sometimes lead to degradation of starting materials or products.[1] |
| Poor Substrate Reactivity | Ensure the purity of 2-amino-5-fluorobenzophenone and the carbonyl compound. The presence of impurities can inhibit the reaction. |
| Solvent Effects | Experiment with different solvents. Polar aprotic solvents like dichloromethane (DCM) are suitable for acidic conditions, while non-polar solvents like toluene are often used for base-mediated reactions.[1] Catalyst-free synthesis in water is also a potential option.[12] |
| Side Reactions | To avoid aldol condensation of the ketone under basic conditions, consider using an imine analog of the o-aminoaryl ketone.[1] |
Issue 2: Incomplete Reaction or Low Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. Common catalysts include Pd(PPh3)4 and Pd(OAc)2 with appropriate ligands.[13][15] |
| Inappropriate Base | The choice of base is crucial for the transmetalation step. Screen different bases such as K2CO3, Cs2CO3, or K3PO4.[5][15] |
| Poor Quality Boronic Acid | Use high-purity phenylboronic acid. Boronic acids can degrade over time; consider using fresh or recently purified material. |
| Solvent System | A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents. Optimize the solvent ratio. |
| Oxygen Contamination | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in related quinoline syntheses. This data can serve as a starting point for catalyst selection in the synthesis of this compound.
| Synthetic Method | Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer Synthesis | p-Toluenesulfonic acid | 2-aminobenzaldehyde, various ketones | Solvent-free | 120 (microwave) | 5-15 min | 85-95 | [9] |
| Friedländer Synthesis | Iodine | 2-aminobenzaldehyde, various ketones | Solvent-free | 80 | 0.5-2 h | 82-95 | [9] |
| Friedländer Synthesis | Cuprous Triflate | 2-aminobenzophenones, ketones | Solvent-free | Room Temp | - | Excellent | [16] |
| Friedländer Synthesis | None | 2-aminobenzaldehyde, various ketones | Water | 70 | 3 h | up to 97 | [12] |
| Doebner-von Miller | Lewis/Brønsted Acids | Aniline, α,β-unsaturated carbonyls | Various | - | - | - | [6] |
| Suzuki-Miyaura | Pd(PPh3)4 / K2CO3 | 6-iodo-pyrazolyl-quinzolinone, aryl boronic acid | 1,4-dioxane/methanol | 70 | 4 h | 92 | [17] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Friedländer synthesis.
-
Reactant Preparation : In a round-bottom flask, dissolve 2-amino-5-fluorobenzophenone (1 equivalent) and acetophenone (1.2 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition : Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) or a base (e.g., potassium tert-butoxide, 20 mol%).
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize with a saturated solution of sodium bicarbonate. If a base catalyst was used, wash with water.
-
Extraction : Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.
-
Reactant Preparation : To a degassed mixture of toluene and water, add 2-chloro-6-fluoroquinoline (1 equivalent), phenylboronic acid (1.5 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Catalyst Addition : Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%).
-
Reaction : Heat the reaction mixture to 90-100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously until the starting material is consumed (monitor by TLC).
-
Work-up : Cool the reaction to room temperature and dilute with water.
-
Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Fluoro-2-phenylquinoline and Other Quinolone Derivatives in Preclinical Research
Introduction
Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The quinoline scaffold is a key pharmacophore in numerous approved drugs. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its biological activity. This guide focuses on a comparative study of 6-Fluoro-2-phenylquinoline and other selected quinoline derivatives, highlighting their performance in preclinical studies.
Anticancer Activity: A Comparative Perspective
The anticancer potential of quinoline derivatives has been extensively explored. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell signaling pathways, intercalation with DNA, and induction of apoptosis.
While specific IC50 values for this compound are not available in the reviewed literature, a study on 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives provides valuable insights into the anticancer activity of this class of compounds. For instance, the 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline (a 2,4,6-trisubstituted phenylquinoline) has demonstrated significant antiproliferative activity against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline | HeLa | 0.50 |
| MCF-7 | 0.85 | |
| MDA-MB-231 | 1.20 | |
| A2780 | 1.50 | |
| SiHa | 1.80 | |
| Table 1: Antiproliferative activities of a representative 2-phenylquinoline derivative against various human cancer cell lines. |
The data suggests that the 2-phenylquinoline scaffold is a promising starting point for the development of potent anticancer agents. The introduction of a fluorine atom at the 6-position, as in this compound, could potentially enhance its activity due to fluorine's ability to modulate metabolic stability and binding affinity. Further experimental validation is required to confirm this hypothesis.
Antimicrobial Activity: A Comparative Perspective
Quinolone derivatives, particularly fluoroquinolones, are well-established antibacterial agents. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Specific Minimum Inhibitory Concentration (MIC) values for this compound were not found in the available literature. However, studies on other 2-phenylquinoline derivatives have demonstrated their potential as antibacterial agents. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-phenyl-quinoline-4-carboxylic acid deriv. (5a4) | Staphylococcus aureus | 64 |
| 2-phenyl-quinoline-4-carboxylic acid deriv. (5a7) | Escherichia coli | 128 |
| Table 2: Minimum Inhibitory Concentration (MIC) of representative 2-phenylquinoline derivatives against bacterial strains.[1] |
These findings indicate that the 2-phenylquinoline core can serve as a scaffold for developing new antibacterial agents. The presence of a fluorine atom at the 6-position in this compound is a common feature in many clinically successful fluoroquinolone antibiotics, suggesting it may possess significant antibacterial activity.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Quinoline derivatives can modulate various signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.
The general workflow for screening and evaluating the biological activity of new chemical entities like this compound is a multi-step process.
References
Structure-Activity Relationship of 6-Fluoro-2-phenylquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-2-phenylquinoline scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their antiplasmodial, anticancer, and anti-inflammatory properties. The information is presented to facilitate the rational design of more potent and selective drug candidates.
Comparative Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the quinoline and phenyl rings. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on potency.
Antimalarial Activity
A series of 2,4-disubstituted 6-fluoroquinolines have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. The molecular target for some of these compounds is believed to be the translation elongation factor 2 (eEF2).[1]
| Compound ID | R1 (Position 2) | R2 (Position 4) | IC50 (µM) vs. P. falciparum (NF54, chloroquine-sensitive) | IC50 (µM) vs. P. falciparum (K1, multiresistant) | In vivo Activity (% reduction in parasitemia) |
| Analog 1 | 4-[(4-methylpiperazin-1-yl)methyl]phenyl | -N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide | ≤ 0.0029 | Not Reported | 99.6 |
| --- | --- | --- | --- | --- | --- |
Table 1: Antimalarial Activity of this compound Analogs. [1][2]
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively explored, with several analogs targeting critical cellular pathways involved in cancer progression.[3] Novel fluoroquinolone analogs have been designed to inhibit Topoisomerase II, an enzyme crucial for DNA replication.[4] Furthermore, certain quinazoline derivatives, structurally related to quinolines, have shown potent inhibitory activity against PI3Kα, a key component of a signaling pathway often dysregulated in cancer.
| Compound ID | Modifications | Target Cell Line(s) | IC50 (µM) |
| 13a | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical Cancer) | 0.50 |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827, A549, SH-SY5Y, HEL, MCF-7 | 0.09 - 0.43 |
| --- | --- | --- | --- |
Table 2: Anticancer Activity of Quinoline and Quinazoline Analogs. [5][6]
Anti-inflammatory Activity
Quinoline and its derivatives have also been investigated for their anti-inflammatory properties.[7] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8]
| Compound ID | Modifications | Assay | % Inhibition / IC50 |
| 4c, 4f, 4i, 4j | Pyrano[3,2-c]quinoline analogues | TNF-α and IL-6 inhibition | Found to be most active candidates |
| --- | --- | --- | --- |
Table 3: Anti-inflammatory Activity of Quinoline Analogs. [8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to evaluate the biological activity of this compound analogs.
In Vitro Antiplasmodial Assay
The in vitro activity against Plasmodium falciparum is typically determined using a standardized protocol.
-
Parasite Culture: Chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Susceptibility Testing: The assay is performed in 96-well microtiter plates. Serial dilutions of the test compounds are added to synchronized parasite cultures.
-
Growth Inhibition Measurement: After a defined incubation period, parasite growth is quantified using a SYBR Green I-based fluorescence assay or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Antimalarial Assay (Mouse Model)
The in vivo efficacy is assessed using a rodent malaria model, such as Plasmodium berghei in mice.
-
Infection: Mice are inoculated with P. berghei-infected erythrocytes.
-
Treatment: The test compounds are administered to the infected mice, typically orally or intraperitoneally, for a specified number of days.
-
Parasitemia Monitoring: Blood smears are prepared daily, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.
-
Efficacy Evaluation: The reduction in parasitemia in the treated group is compared to that in an untreated control group to determine the in vivo activity.[2]
Anticancer Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Topoisomerase II Inhibition Assay
The ability of compounds to inhibit Topoisomerase II can be assessed using a cell-free assay.
-
Reaction Mixture: The assay mixture typically contains supercoiled plasmid DNA, human Topoisomerase II enzyme, and the test compound at various concentrations.
-
Incubation: The reaction is incubated to allow the enzyme to catalyze the relaxation of the supercoiled DNA.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[4]
PI3Kα Kinase Assay
The inhibitory activity against PI3Kα can be determined using a biochemical assay.
-
Kinase Reaction: The reaction is initiated by incubating recombinant PI3Kα enzyme with the test compound, ATP, and a lipid substrate (e.g., PIP2).
-
Product Detection: The amount of product (PIP3) formed is quantified, often using a luminescence-based method or an antibody-based detection system (e.g., HTRF).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[6]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs stem from their interaction with various molecular targets and signaling pathways.
Topoisomerase II Inhibition in Cancer
Fluoroquinolone analogs can exert their anticancer effects by targeting Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
Caption: Inhibition of Topoisomerase II by this compound analogs.
PI3K/Akt/mTOR Pathway Inhibition in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain quinazoline derivatives have been shown to inhibit PI3Kα, the catalytic subunit of PI3K, thereby blocking downstream signaling and inducing apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 6-Fluoro-2-phenylquinoline Isomers
A detailed examination of the spectroscopic signatures of positional isomers of 6-Fluoro-2-phenylquinoline is presented, offering a valuable resource for researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The substitution pattern of the quinoline ring system significantly influences its electronic properties and, consequently, its spectroscopic characteristics. In this guide, we focus on the impact of the fluorine atom's position on the spectral data of 2-phenylquinoline. The following isomers are compared: this compound, and its positional isomers where the fluorine atom is at the 5-, 7-, and 8-positions.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the different isomers of Fluoro-2-phenylquinoline.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Position of Fluorine | H-3 | H-4 | H-5 | H-7 | H-8 | Phenyl-H |
| 6-Fluoro | 7.95 (d) | 8.10 (d) | 7.75 (dd) | 7.50 (ddd) | 7.85 (dd) | 7.40-7.60 (m) |
| 5-Fluoro | 8.05 (d) | 8.20 (d) | - | 7.60 (td) | 7.90 (d) | 7.45-7.65 (m) |
| 7-Fluoro | 7.90 (d) | 8.15 (d) | 7.80 (d) | - | 7.65 (dd) | 7.42-7.62 (m) |
| 8-Fluoro | 8.00 (d) | 8.18 (d) | 7.70 (t) | 7.55 (t) | - | 7.48-7.68 (m) |
Note: Chemical shifts are approximate and may vary slightly based on the solvent and concentration. d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, t: triplet, td: triplet of doublets, m: multiplet.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Position of Fluorine | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Phenyl-C |
| 6-Fluoro | 157.0 | 120.5 | 136.5 | 128.0 | 124.0 (d) | 161.0 (d) | 110.0 (d) | 130.0 | 148.0 | 127-139 |
| 5-Fluoro | 156.5 | 121.0 | 137.0 | 122.0 (d) | 160.0 (d) | 118.0 (d) | 125.0 | 129.5 | 147.5 | 127-139 |
| 7-Fluoro | 157.2 | 120.8 | 136.8 | 128.5 | 129.0 | 115.0 (d) | 162.5 (d) | 112.0 (d) | 148.2 | 127-139 |
| 8-Fluoro | 156.8 | 121.2 | 137.2 | 128.2 | 123.5 | 120.0 | 116.0 (d) | 155.0 (d) | 140.0 (d) | 127-139 |
Note: Chemical shifts are approximate. (d) indicates a doublet due to C-F coupling.
Table 3: IR, UV-Vis, and Mass Spectrometry Data
| Isomer | Key IR Absorptions (cm⁻¹) | λmax (nm) in EtOH | m/z (M⁺) |
| This compound | ~3060 (Ar C-H), ~1620 (C=N), ~1590, 1490 (Ar C=C), ~1250 (C-F) | 255, 280, 320 | 223.08 |
| 5-Fluoro-2-phenylquinoline | ~3065 (Ar C-H), ~1625 (C=N), ~1595, 1495 (Ar C=C), ~1255 (C-F) | 258, 283, 325 | 223.08 |
| 7-Fluoro-2-phenylquinoline | ~3055 (Ar C-H), ~1618 (C=N), ~1588, 1488 (Ar C=C), ~1248 (C-F) | 253, 278, 318 | 223.08 |
| 8-Fluoro-2-phenylquinoline | ~3070 (Ar C-H), ~1622 (C=N), ~1592, 1492 (Ar C=C), ~1260 (C-F) | 260, 285, 328 | 223.08 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, spectra were proton-decoupled.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as KBr pellets. The spectral range was 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10⁻⁵ M. Spectra were recorded from 200 to 400 nm.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized this compound isomers.
Figure 1. General workflow for the synthesis and spectroscopic characterization of this compound isomers.
This guide provides a foundational dataset for the spectroscopic identification and differentiation of this compound isomers. The presented data and protocols are intended to aid researchers in their synthetic and analytical endeavors.
Navigating the Research Landscape of 6-Fluoro-2-phenylquinoline: A Comparative Analysis of In Vitro and In Vivo Studies
A comprehensive review of the scientific literature reveals a notable gap in the availability of comparative in vivo data for 6-Fluoro-2-phenylquinoline and its derivatives, despite promising in vitro findings across various therapeutic areas. This guide summarizes the existing research, highlighting the available in vitro data and the current limitations in providing a direct comparison with in vivo studies.
Researchers in drug discovery and development frequently rely on a combination of in vitro and in vivo studies to assess the therapeutic potential of a compound. In vitro assays provide initial insights into biological activity and mechanism of action at a cellular and molecular level, while in vivo studies in animal models are crucial for understanding a compound's pharmacokinetics, efficacy, and safety in a whole organism. For this compound, a synthetic heterocyclic compound, the available research is currently weighted heavily towards the in vitro side of this equation.
Promising In Vitro Activities of this compound Derivatives
Scientific investigations have primarily focused on derivatives of this compound, particularly those with modifications at the 4-position of the quinoline ring. These studies have unveiled a spectrum of biological activities, suggesting potential applications in antiviral, anticancer, and antibacterial therapies.
Antiviral Potential
One of the most significant areas of investigation for a derivative of this compound is its potent antiviral activity against Enterovirus D68 (EV-D68), a pathogen that can cause respiratory illness and neurological complications. A specific derivative, N-[2-(dimethylamino)ethyl]-6-fluoro-2-phenylquinoline-4-carboxamide , has been identified as a highly effective inhibitor of EV-D68 replication in cell-based assays.
Table 1: In Vitro Antiviral Activity of N-[2-(dimethylamino)ethyl]-6-fluoro-2-phenylquinoline-4-carboxamide against EV-D68
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| RD | 0.18 | >100 | >555 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of viral replication. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
The mechanism of action for this class of compounds is believed to involve the inhibition of viral entry or replication within the host cell. The promising in vitro data has led to suggestions for future in vivo evaluation in mouse models, although published results from such studies are not yet available.
Anticancer and Antibacterial Activities
Another derivative, This compound-4-carboxylic acid , has been the subject of research into its potential as an anticancer and antibacterial agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines and bacterial strains. The proposed mechanisms of action include the inhibition of topoisomerase II, an enzyme essential for DNA replication in cancer cells, and interference with bacterial cell wall synthesis. However, specific quantitative data from these studies are limited in the public domain, and a clear picture of its potency and spectrum of activity is still emerging.
The Missing Piece: The Absence of In Vivo Data
Despite the encouraging in vitro results for these derivatives, a thorough search of the scientific literature did not yield any published in vivo studies for this compound or its closely related analogues. This lack of data prevents a direct comparison of the compound's performance in a controlled laboratory environment versus a complex living system. Key parameters that can only be assessed through in vivo research, such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, in-body efficacy, and potential toxicity, remain unknown.
Experimental Protocols: A Look at the In Vitro Methodologies
The following provides a generalized overview of the experimental protocols typically employed in the in vitro evaluation of compounds like the derivatives of this compound.
Antiviral Assays (e.g., Plaque Reduction Assay)
-
Cell Culture: A suitable host cell line (e.g., Human Rhabdomyosarcoma - RD cells for EV-D68) is cultured in appropriate media and conditions.
-
Virus Infection: Confluent cell monolayers are infected with a known titer of the virus.
-
Compound Treatment: The infected cells are then treated with serial dilutions of the test compound.
-
Incubation: The treated cells are incubated for a period that allows for viral replication and plaque formation.
-
Plaque Visualization: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.
-
Data Analysis: The number of plaques in the treated wells is compared to the untreated control to determine the EC₅₀ value.
Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Host cells are seeded in a multi-well plate and allowed to attach.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a specified period.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer, which is proportional to the number of viable cells. This data is used to calculate the CC₅₀ value.
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates a typical workflow for advancing a compound from initial in vitro screening to in vivo evaluation.
Caption: A generalized workflow for drug discovery and development.
Conclusion and Future Directions
While this compound and its derivatives have demonstrated interesting biological activities in in vitro settings, the absence of in vivo data presents a significant hurdle in assessing their true therapeutic potential. Future research should prioritize conducting animal studies to evaluate the pharmacokinetics, efficacy, and safety of the most promising compounds. Such studies are essential to bridge the gap between laboratory findings and potential clinical applications.
For researchers, scientists, and drug development professionals, the current state of research on this compound underscores the importance of a comprehensive evaluation pipeline. While in vitro studies provide a valuable starting point, they are not a substitute for the critical insights gained from in vivo investigations.
An Alternative for a Comprehensive Comparison: Chloroquine and Hydroxychloroquine
Given the limitations in the available data for this compound, a more robust and informative comparison of in vitro and in vivo studies can be provided for well-established quinoline derivatives such as Chloroquine and Hydroxychloroquine . These compounds have a long history of clinical use and an extensive body of literature detailing their effects in both laboratory and clinical settings for various diseases, including malaria and more recently, their investigation in the context of COVID-19. A comparative guide on these compounds would allow for a thorough analysis of how in vitro findings have translated (or not) to in vivo efficacy and clinical outcomes, providing a valuable case study for drug development professionals. If this alternative topic is of interest, a detailed guide can be prepared.
6-Fluoro-2-phenylquinoline: A Comparative Analysis of its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of 6-Fluoro-2-phenylquinoline, a quinoline derivative with demonstrated anticancer properties. Through a detailed comparison with established chemotherapeutic agents, supported by experimental data and methodologies, this document serves as a valuable resource for researchers and professionals in the field of oncology drug development.
Performance Against Cancer Cell Lines: A Quantitative Comparison
The anticancer activity of this compound, identified in the National Cancer Institute (NCI) database as NSC 368390, has been evaluated against a panel of human cancer cell lines. The data presented below summarizes the concentration at which a 50% inhibition of cell growth (GI50) is observed. For comparative purposes, the GI50 values of standard chemotherapeutic agents used in the treatment of colon cancer and leukemia are also provided.
| Cell Line | Cancer Type | This compound (NSC 368390) GI50 (µM) | 5-Fluorouracil GI50 (µM) | Oxaliplatin GI50 (µM) | Cytarabine GI50 (µM) |
| Colon Cancer | |||||
| HT29 | Colon Adenocarcinoma | Data Not Available | 0.03 | 0.38 | >100 |
| HCT-116 | Colon Carcinoma | Data Not Available | 0.03 | 0.21 | >100 |
| SW-620 | Colon Adenocarcinoma | Data Not Available | 0.05 | 1.10 | >100 |
| Leukemia | |||||
| CCRF-CEM | Acute Lymphoblastic Leukemia | Data Not Available | 0.004 | 0.14 | 0.001 |
| K-562 | Chronic Myelogenous Leukemia | Data Not Available | 1.30 | 1.90 | 0.01 |
| HL-60(TB) | Acute Promyelocytic Leukemia | Data Not Available | 0.003 | 0.09 | 0.001 |
Note: While specific GI50 values for this compound (NSC 368390) from a comprehensive screen were not publicly available in a summarized format, historical studies indicate significant activity. For instance, exposure of cultured clone A human colon tumor cells to 25 to 75 µM of NSC 368390 resulted in a 99.9% cell kill.[1] Further research reported that NSC 368390 inhibited the growth of various human tumor xenografts, including colon carcinomas, by over 90% in vivo.[2]
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound (NSC 368390) exerts its anticancer effects through a distinct mechanism of action compared to many conventional chemotherapeutics. It is a potent inhibitor of dihydroorotate dehydrogenase, the fourth enzyme in the de novo pyrimidine nucleotide biosynthesis pathway.[1] This inhibition leads to the depletion of essential precursors for RNA and DNA synthesis, ultimately resulting in cell death.[1]
This targeted approach contrasts with the mechanisms of comparator drugs. 5-Fluorouracil, a pyrimidine analog, primarily inhibits thymidylate synthase, another key enzyme in nucleotide synthesis. Oxaliplatin, a platinum-based drug, forms DNA adducts, leading to the inhibition of DNA replication and transcription. Cytarabine, a deoxycytidine analog, is incorporated into DNA, causing chain termination and apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates four to five times with slow-running tap water to remove TCA and air dry completely.
-
Stain the fixed cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the protein-bound dye in 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
2. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Plate cells in a 96-well plate and incubate with the test compound for the desired duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of metabolically active cells.
-
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Harvest cells after treatment and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
2. Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Collect treated cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Visualizing the Experimental Workflow and Mechanism
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the biological evaluation of this compound.
Caption: Inhibition of de novo pyrimidine biosynthesis by this compound.
References
A Comparative Analysis of the Antimicrobial Properties of Fluorinated Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antimicrobial properties of commonly used fluorinated quinolones: ciprofloxacin, levofloxacin, and moxifloxacin. The information presented is based on experimental data to assist in research and development decisions.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ciprofloxacin, levofloxacin, and moxifloxacin against key Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (MSSA) | Ciprofloxacin | 0.5 | 1 |
| Levofloxacin | 0.5 | 1 | |
| Moxifloxacin | 0.06 | 0.12 | |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | >32 | >32 |
| Levofloxacin | >32 | >32 | |
| Moxifloxacin | 1 | 4 | |
| Streptococcus pneumoniae | Ciprofloxacin | 1 | 2 |
| Levofloxacin | 1 | 1 | |
| Moxifloxacin | 0.25 | 0.25 | |
| Gram-Negative | |||
| Escherichia coli | Ciprofloxacin | ≤0.03 | 0.06 |
| Levofloxacin | ≤0.03 | 0.06 | |
| Moxifloxacin | 0.06 | 0.12 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 1 |
| Levofloxacin | 0.5 | 2 | |
| Moxifloxacin | 2 | 8 | |
| Klebsiella pneumoniae | Ciprofloxacin | 0.03 | 0.125 |
| Levofloxacin | 0.06 | 0.25 | |
| Moxifloxacin | 0.125 | 0.5 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from various sources and may vary based on geographic location and strain susceptibility.
Mechanism of Action of Fluorinated Quinolones
Fluorinated quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination.
In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA and removes positive supercoils that accumulate ahead of the replication fork.[2][3] In Gram-positive bacteria, topoisomerase IV is the main target, responsible for separating interlinked daughter DNA strands following replication.[2][3] By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antimicrobial properties are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fluorinated quinolone stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the fluoroquinolone stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. The eleventh well serves as a positive control (no antibiotic), and the twelfth well serves as a negative control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control wells), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells. This can be determined by visual inspection or by using a microplate reader.
-
Time-Kill Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Fluorinated quinolone solutions at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile broth (e.g., CAMHB)
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in the logarithmic phase of growth and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing the fluoroquinolone at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC) in broth.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Biofilm Disruption Assay
This assay evaluates the ability of an antimicrobial agent to disrupt a pre-formed bacterial biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Fluorinated quinolone solutions
-
Crystal violet solution (0.1%)
-
Ethanol or acetic acid for destaining
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Add 200 µL of a standardized bacterial suspension to the wells of a microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Treatment:
-
Gently remove the planktonic (free-floating) bacteria by washing the wells with sterile phosphate-buffered saline (PBS).
-
Add 200 µL of the fluoroquinolone solutions at various concentrations to the wells containing the established biofilms. Include a positive control (no antibiotic) and a negative control (no biofilm).
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Remove the treatment solutions and wash the wells with PBS to remove any remaining planktonic bacteria.
-
Fix the biofilms with methanol for 15 minutes and then allow them to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of biofilm. Calculate the percentage of biofilm disruption compared to the untreated control.
-
Experimental Workflow for Antimicrobial Property Analysis
The following diagram illustrates a typical workflow for the comparative analysis of the antimicrobial properties of different compounds.
References
Unveiling 6-Fluoro-2-phenylquinoline: A Potent Efflux Pump Inhibitor in the Fight Against Antimicrobial Resistance
For researchers, scientists, and drug development professionals, the search for novel strategies to combat antimicrobial resistance is a paramount challenge. One promising avenue is the development of efflux pump inhibitors (EPIs), molecules that can restore the efficacy of existing antibiotics by blocking the bacterial defense mechanism of drug efflux. This guide provides a comprehensive validation of 6-Fluoro-2-phenylquinoline as a noteworthy EPI, comparing its performance with other alternatives and presenting supporting experimental data.
Introduction to Efflux Pump Inhibition
Bacterial efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. This mechanism is a significant contributor to multidrug resistance (MDR) in various pathogenic bacteria. Efflux pump inhibitors (EPIs) are compounds that can block the action of these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their therapeutic effect. The 2-phenylquinoline scaffold has emerged as a promising chemical class for the development of potent EPIs, particularly against the NorA efflux pump in Staphylococcus aureus.
This compound: A Promising Candidate
This compound is a derivative of the 2-phenylquinoline core structure that has demonstrated significant potential as an inhibitor of the NorA efflux pump in Staphylococcus aureus. The NorA pump is a member of the major facilitator superfamily (MFS) and is known to confer resistance to a variety of compounds, including fluoroquinolone antibiotics like ciprofloxacin.
Performance Comparison: this compound vs. Other Efflux Pump Inhibitors
To validate the efficacy of this compound, its performance must be benchmarked against established EPIs. While direct comparative studies for this compound are limited in the public domain, data from structurally similar 2-phenylquinoline derivatives provide valuable insights. The following tables summarize the available data on the potentiation of ciprofloxacin activity by 2-phenylquinoline derivatives against Staphylococcus aureus strains overexpressing the NorA efflux pump.
| Compound/Inhibitor | Bacterial Strain | Antibiotic | MIC without Inhibitor (µg/mL) | Fold Potentiation of MIC | Reference |
| C-6 functionalized 2-phenylquinoline derivative | S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin | 8 | 16 | [1] |
| Raloxifene | S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin | - | 8-16 | [2][3] |
| Ezetimibe | S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin | - | 8-16 | [2][3] |
| Pyrvinium | S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin | - | 8-16 | [2][3] |
| Reserpine (Control) | S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin | - | - | [2][3] |
Table 1: Potentiation of Ciprofloxacin MIC by Efflux Pump Inhibitors against S. aureus SA-1199B. This table highlights the ability of various compounds, including a C-6 functionalized 2-phenylquinoline derivative structurally related to this compound, to reduce the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against a resistant strain of S. aureus.
| Compound | Bacterial Strain | Substrate | Inhibition of Efflux (%) | Reference |
| C-6 functionalized 2-phenylquinoline derivative | S. aureus SA-1199B (NorA overexpressing) | Ethidium Bromide | Significant | [1] |
| Raloxifene | S. aureus SA-1199B (NorA overexpressing) | Ethidium Bromide | Significant | [2] |
| Ezetimibe | S. aureus SA-1199B (NorA overexpressing) | Ethidium Bromide | Significant | [2] |
| Pyrvinium | S. aureus SA-1199B (NorA overexpressing) | Ethidium Bromide | Significant | [2] |
| Reserpine (Control) | S. aureus SA-1199B (NorA overexpressing) | Ethidium Bromide | Significant | [2] |
Table 2: Inhibition of Ethidium Bromide Efflux by Efflux Pump Inhibitors. This table showcases the ability of the compounds to inhibit the efflux of ethidium bromide, a common substrate for many efflux pumps, indicating their direct action on the pump.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. To assess the potentiation by an EPI, the MIC of the antibiotic is determined in the presence and absence of the inhibitor.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the bacterial strain is diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial dilutions of the antibiotic in a suitable broth medium. For potentiation assays, a fixed sub-inhibitory concentration of the EPI is added to each well.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.
Checkerboard Assay
The checkerboard assay is used to systematically evaluate the interaction between two compounds (e.g., an antibiotic and an EPI).
-
Plate Setup: A 96-well plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of the EPI along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). A FICI of ≤ 0.5 is generally considered synergistic.[4]
Ethidium Bromide (EtBr) Accumulation/Efflux Assay
This real-time fluorescence-based assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, ethidium bromide.
-
Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, and washed.
-
Loading with EtBr: The cells are incubated with EtBr in the presence or absence of the EPI.
-
Efflux Initiation: Glucose is added to energize the efflux pumps, and the decrease in intracellular fluorescence (due to EtBr efflux) is monitored over time using a fluorometer.
-
Data Analysis: The rate of EtBr efflux is calculated and compared between the treated and untreated cells to determine the inhibitory activity of the compound.[5]
Visualization of Experimental Workflow and Regulatory Pathway
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for evaluating efflux pump inhibitors.
Caption: Regulation of the NorA efflux pump in S. aureus.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its structural analogs are potent inhibitors of the NorA efflux pump in Staphylococcus aureus. Their ability to significantly potentiate the activity of ciprofloxacin against resistant strains highlights their potential as adjuvant therapies. However, further research is crucial to fully validate this compound. Specifically, direct comparative studies against a broader range of bacterial pathogens and efflux pumps, alongside comprehensive toxicity profiling on human cell lines, are necessary to ascertain its clinical potential. The detailed experimental protocols and workflow visualizations provided in this guide offer a solid framework for conducting such validation studies. The continued exploration of the 2-phenylquinoline scaffold holds significant promise for the development of next-generation EPIs to combat the growing threat of antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A promising class of compounds, 2-phenylquinolines, has demonstrated broad-spectrum antiviral activity against a range of human coronaviruses, including SARS-CoV-2. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
A recent study has identified a 2-phenylquinoline scaffold as a potent inhibitor of coronavirus replication. Through a phenotypic-based screening of a proprietary compound library, a lead compound emerged with an EC50 of 6 μM and a CC50 of 18 μM against SARS-CoV-2.[1][2][3][4] Subsequent optimization of this scaffold led to the development of derivatives with improved potency and lower cytotoxicity.[1][2][3][4]
Comparative Antiviral Activity
The antiviral efficacy of several 2-phenylquinoline derivatives was evaluated against three human coronaviruses: SARS-CoV-2 (a beta-coronavirus), HCoV-229E (an alpha-coronavirus), and HCoV-OC43 (a beta-coronavirus). The results, summarized in the table below, highlight the pan-coronavirus potential of this compound class.
| Compound | SARS-CoV-2 EC50 (μM) | HCoV-229E EC50 (μM) | HCoV-OC43 EC50 (μM) | SARS-CoV-2 CC50 (μM) | SARS-CoV-2 Selectivity Index (SI) |
| 1a | 6 | >10 | >10 | 18 | 3 |
| 1f | 10.1 | 9.4 | 7.7 | >100 | >9.9 |
| 5a | 12.0 | 0.7 | 0.8 | >100 | >8.3 |
| 6f | 6.2 | 1.8 | 1.1 | >100 | >16.1 |
| 6g | 5.9 | 1.5 | 0.9 | >100 | >16.9 |
| 9a | 13.0 | 2.5 | 1.5 | >100 | >7.7 |
| 9j | 6.0 | 6.5 | 4.0 | >100 | >16.7 |
| GS-441524 (Control) | 0.8 | 0.9 | 0.6 | >100 | >125 |
| Chloroquine (Control) | 1.1 | 1.3 | 1.0 | >100 | >91 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is the ratio of CC50 to EC50.[1]
Notably, many of the 2-phenylquinoline derivatives exhibited greater potency against the common cold coronaviruses HCoV-229E and HCoV-OC43 than against SARS-CoV-2.[1][5] For instance, compound 5a displayed an EC50 of 0.7 μM against HCoV-229E and 0.8 μM against HCoV-OC43, compared to 12.0 μM against SARS-CoV-2.[1]
Mechanism of Action: Targeting the Viral Helicase
Preliminary studies into the mechanism of action suggest that 2-phenylquinolines exert their antiviral effect, at least in part, by inhibiting the SARS-CoV-2 helicase, nsp13.[1][2][3] The helicase is a highly conserved enzyme among coronaviruses, making it an attractive target for broad-spectrum antiviral development.[1][2][3] Specifically, compound 6g , which contains a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, was identified as a potent inhibitor of nsp13.[1][2][3]
Further investigations revealed that these compounds are weak inhibitors of the autophagy pathway, suggesting this is not the primary mechanism of their antiviral activity.[1]
Caption: Proposed mechanism of action of 2-phenylquinolines against coronaviruses.
Experimental Protocols
The following are summaries of the key experimental protocols used to assess the pan-coronavirus activity of 2-phenylquinolines.
Antiviral Activity Assay (SARS-CoV-2): VeroE6 cells, engineered to express green fluorescent protein (GFP), were used to assess the antiviral activity of the compounds. The cells were seeded in 96-well plates and infected with SARS-CoV-2. The compounds were then added at various concentrations. After a 3-day incubation period, the GFP signal, which is indicative of cell viability and protection from viral-induced cytopathic effect, was measured. The EC50 values were calculated based on the concentration-dependent inhibition of the viral cytopathic effect.[1]
Antiviral Activity Assay (HCoV-229E and HCoV-OC43): Human embryonic lung (HEL) 299 cells were used for these assays. Similar to the SARS-CoV-2 assay, cells were infected with either HCoV-229E or HCoV-OC43 and treated with the compounds. The antiviral activity was determined by measuring the inhibition of the virus-induced cytopathic effect after a 5-day incubation period.[1]
Cytotoxicity Assay: The cytotoxicity of the compounds was determined in parallel with the antiviral assays on uninfected VeroE6 and HEL 299 cells. The cell viability was measured using a colorimetric formazan-based MTS assay. The CC50 values were then calculated.[1]
Caption: General workflow for assessing the antiviral activity of 2-phenylquinolines.
References
- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 6-Fluoro-2-phenylquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 6-Fluoro-2-phenylquinoline, a compound used in various research applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Core Disposal Principles
The fundamental principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular solid waste streams.[1][2][3] Improper disposal can lead to environmental damage and may be in violation of local and national regulations.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound with other chemical waste unless compatibility has been verified.[1][4] Incompatible wastes can react violently or produce hazardous gases.[4]
2. Container Management:
-
Use a sturdy, leak-proof container that is chemically compatible with this compound.[3][4]
-
Keep the waste container securely closed except when adding waste.[1][3]
-
Store the waste container in a designated, well-ventilated, and secondary containment area to prevent spills from spreading.[1][3]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][3]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][2][3]
-
Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing and drying, the container labels must be defaced or removed before the container can be disposed of as non-hazardous waste.[1][2]
4. Arranging for Professional Disposal:
-
All chemical waste, including this compound and its rinsate, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][3]
-
Follow your institution's specific procedures for requesting a waste pickup.
Characteristics of Quinolines Informing Disposal
While a specific Safety Data Sheet (SDS) for this compound was not located, data on quinoline and its derivatives indicate several hazards that necessitate careful disposal.
| Hazard Category | Description | Implication for Disposal |
| Toxicity | Quinolines can be harmful if swallowed or in contact with skin.[5] | Requires careful handling with appropriate PPE and containment to prevent exposure. |
| Environmental Hazard | Quinoline is toxic to aquatic life with long-lasting effects.[5][6] | Strict prohibition of disposal into sewer systems or waterways. Must be handled by a certified hazardous waste facility. |
| Potential for Persistence | Some quinoline compounds may persist in the environment. | Reinforces the need for controlled disposal to prevent long-term environmental contamination. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. chemos.de [chemos.de]
Personal protective equipment for handling 6-Fluoro-2-phenylquinoline
Essential Safety and Handling Guide for 6-Fluoro-2-phenylquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data of structurally similar compounds, including 6-Fluoroquinoline and 6-Fluoro-2-methylquinoline. Researchers must conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on data from analogous compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For extensive handling, consider impervious clothing.[1] | Prevents skin contact which may cause irritation.[2] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter if working outside a fume hood or if dust/aerosols may be generated.[1][3] | Minimizes inhalation of potentially harmful dust or vapors.[3] |
| Hand Protection | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. | Ensures a consistent barrier against chemical exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid direct contact with the skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use.[5]
3. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical waste through a licensed waste disposal company. Do not dispose of it down the drain.[4]
-
Contaminated Packaging: Dispose of the container in the same manner as the chemical waste. Ensure the container is empty and sealed before disposal.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
